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  • Product: 4-(Pyridin-3-ylmethoxy)benzoic acid
  • CAS: 898138-45-9

Core Science & Biosynthesis

Foundational

The Pharmacological Utility of the 4-(Pyridin-3-ylmethoxy)benzoic Acid Scaffold in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the discovery of novel therapeutics rarely begins w...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics rarely begins with a fully formed drug molecule. Instead, it relies on the strategic derivatization of "privileged scaffolds"—chemical building blocks that possess inherent geometric and electronic properties conducive to biological target engagement. 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS 898138-45-9) is one such critical pharmacophore intermediate. While not a standalone drug, this molecule serves as a versatile foundation for synthesizing highly potent G-protein coupled receptor (GPCR) modulators and epigenetic enzyme inhibitors.

As a Senior Application Scientist, I have structured this guide to deconstruct the chemical anatomy of this scaffold, explain the causality behind its biological activity, and provide field-proven, self-validating experimental workflows for its application in drug discovery.

Chemical Anatomy & Pharmacophore Rationale

The biological activity of any derivative built from 4-(Pyridin-3-ylmethoxy)benzoic acid is dictated by its three distinct structural domains. Understanding the physicochemical contribution of each domain is essential for rational drug design:

  • The Pyridine Ring (Target Engagement & Solubility): The nitrogen atom in the pyridine ring acts as a strong hydrogen bond acceptor. In kinase or epigenetic targets, it frequently coordinates with active-site metal ions (e.g., Zn2+ ). Furthermore, with a pKa of approximately 5.2, the pyridine ring can be protonated in acidic microenvironments, significantly improving the aqueous solubility (ClogP reduction) of highly lipophilic drug candidates.

  • The Methoxy Ether Linker (Conformational Flexibility): The −CH2​−O− linkage provides crucial rotational degrees of freedom. Unlike rigid biphenyl systems, this ether bridge allows the pyridine ring to adopt multiple spatial vectors, enabling it to dynamically "hunt" for optimal binding sub-pockets within a receptor.

  • The Benzoic Acid Core (Synthetic Anchor & Electrostatics): The para-substituted benzoic acid provides a linear spatial vector. The carboxylic acid moiety serves a dual purpose: it can act directly as an electrostatic anchor (forming salt bridges with basic amino acid residues like Arginine or Lysine in a target pocket), or it can serve as the primary synthetic handle for amide coupling to generate diverse chemical libraries.

Mechanistic Applications in Target Engagement

When derivatized, this scaffold has demonstrated profound biological activity across multiple therapeutic domains.

GPCR Modulation: GPR132 (G2A) Agonism

GPR132 (also known as G2A) is a stress-inducible GPCR highly expressed in macrophages, playing a critical role in immune response, neuropathic pain, and tumor-macrophage interplay (1)[1]. The endogenous ligands for GPR132 are oxidized linoleic acid metabolites, such as 9-HODE.

Derivatives of the (pyridin-3-ylmethoxy)benzoic acid scaffold have been identified as potent GPR132 agonists. The scaffold effectively mimics the spatial geometry of endogenous oxidized lipids. Structure-Activity Relationship (SAR) studies reveal that while the meta-isomer (e.g., T-10418) provides a highly potent "kinked" vector, the para-isomer (4-(Pyridin-3-ylmethoxy)benzoic acid) provides a linear extension that probes deeper into the hydrophobic transmembrane pocket of the receptor (2)[2]. Activation of GPR132 by these derivatives triggers a MyD88-PI3K-AKT signaling cascade, ultimately upregulating MMP9 and inducing macrophage migration.

Pathway L Scaffold Derivative (G2A Agonist) R GPR132 (G2A) Receptor L->R Binds & Activates Gq Gq Protein Complex R->Gq Transduction MyD88 MyD88 Adaptor R->MyD88 Recruitment PI3K PI3K Kinase Gq->PI3K Activates MyD88->PI3K Scaffolding AKT AKT Phosphorylation PI3K->AKT Phosphorylates MMP9 MMP9 Secretion AKT->MMP9 Upregulates Mig Macrophage Migration MMP9->Mig Induces

Fig 1: Intracellular signaling cascade triggered by GPR132 activation in macrophages.

Epigenetic Modulation: HDAC Inhibition

Histone Deacetylase (HDAC) inhibitors require three components: a zinc-binding group (ZBG), a linker, and a surface recognition cap. The 4-(Pyridin-3-ylmethoxy)benzoic acid scaffold is frequently utilized as the surface recognition cap (3)[3]. The bulky, flat aromatic nature of the para-substituted benzoate optimally interacts with the hydrophobic rim of the HDAC active site, while the pyridine nitrogen remains solvent-exposed to improve pharmacokinetic properties.

Experimental Workflows (Self-Validating Systems)

To translate this scaffold into biological data, researchers must employ rigorous, self-validating protocols. Below are the standard operating procedures for synthesizing a derivative and screening its biological activity.

Scaffold Derivatization: Amide Coupling Protocol

To convert the inactive parent scaffold into a bioactive ligand (e.g., coupling it to an amino acid derivative), a highly efficient amide coupling workflow is required.

Causality Check: We utilize HATU over standard EDC/NHS because HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole ester, which prevents epimerization of chiral amines and forces the reaction forward even with sterically hindered nucleophiles. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 4-(Pyridin-3-ylmethoxy)benzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Nucleophilic Attack: Add 1.1 eq of the desired primary or secondary amine (e.g., D-phenylalanine methyl ester). Stir for 2-4 hours at room temperature. Monitor completion via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the product into Ethyl Acetate (3x). The basic aqueous wash removes unreacted acid and HATU byproducts.

  • Purification: Concentrate the organic layer and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the bioactive derivative.

Workflow A 4-(Pyridin-3-ylmethoxy) benzoic acid B Carboxyl Activation (HATU / DIPEA) A->B Step 1 C Amide Coupling (Nucleophilic Attack) B->C Step 2 D Purification (Prep-HPLC) C->D Step 3 E Bioactive Ligand (Target Modulator) D->E Yield

Fig 2: Step-by-step synthetic workflow for derivatizing the benzoic acid scaffold.

Biological Validation: Intracellular Calcium Mobilization Assay

To validate the synthesized derivative as a GPCR (e.g., GPR132) agonist, a high-throughput fluorescent calcium mobilization assay is employed.

Causality Check: GPR132 couples to Gq​ proteins. Activation leads to Phospholipase C (PLC) cleaving PIP2​ into IP3​ , which binds to the endoplasmic reticulum, releasing Ca2+ . We use Fluo-4 AM because the acetoxymethyl (AM) ester masks the dye's negative charge, allowing cell entry. Intracellular esterases cleave the AM group, trapping the dye. Probenecid is added to inhibit organic anion transporters, preventing the cells from pumping the dye back out.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR132 in a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing 2.5 mM probenecid to prevent dye efflux). Incubate in the dark for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute the synthesized derivative in assay buffer (HBSS + 20 mM HEPES) to create a 10-point concentration-response curve (ranging from 100 µM to 1 nM).

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence for 10 seconds (Ex: 488 nm, Em: 516 nm). Inject 10 µL of the compound and record fluorescence continuously for 3 minutes to capture the transient calcium peak.

  • Data Analysis: Calculate the EC50​ by plotting the maximum relative fluorescence units (RFU) against the log concentration of the compound using a 4-parameter logistic non-linear regression model.

Quantitative Structure-Activity Profiling

To contextualize the utility of the 4-(Pyridin-3-ylmethoxy)benzoic acid scaffold, the table below summarizes the physicochemical properties and typical pharmacological metrics of its derivatives compared to the parent molecule.

Table 1: Physicochemical and Pharmacological Profiling of Scaffold Derivatives

CompoundStructural RoleClogPtPSA (Ų)Primary TargetIC50 / EC50 (µM)
4-(Pyridin-3-ylmethoxy)benzoic acid Parent Scaffold2.1465.2N/A (Intermediate)N/A
Derivative A (Para-isomer) GPCR Ligand~3.5285.0GPR132 (G2A)~5.20
T-10418 (Meta-isomer) GPCR Ligand~3.8185.0GPR132 (G2A)2.87
Derivative C (HDAC Cap) Surface Recognition Cap~2.9595.5HDAC1 / HDAC3~0.40

Note: ClogP and tPSA values are calculated estimates demonstrating how derivatization of the parent scaffold pushes the molecule into optimal "Rule of 5" drug-like space.

References

  • Smolecule - Buy 4-Methoxy-3-(pyridin-3-yl)benzoic acid | 1181621-40-8 URL:[4]

  • NIH PMC / ACS Chemical Neuroscience - Development of a Potent and Selective G2A (GPR132) Agonist URL:[2]

  • Google Patents - WO2007118137A1 - Benzamide derivatives as inhibitors of histone deacetylase URL:[3]

  • MDPI Cells - The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain URL:[1]

  • PNAS - Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis URL:[5]

Sources

Exploratory

Pharmacological Targeting of GPR132: The Anti-Inflammatory Mechanics of 4-(Pyridin-3-ylmethoxy)benzoic Acid

Executive Overview In the landscape of immunomodulatory drug discovery, 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS 898138-45-9) has emerged as a critical pharmacophore for the development of potent and selective agonists t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of immunomodulatory drug discovery, 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS 898138-45-9) has emerged as a critical pharmacophore for the development of potent and selective agonists targeting the G-protein coupled receptor 132 (GPR132), also known as G2A 1[1]. Originally identified as a proton-sensing and lipid-sensing receptor, GPR132 is highly expressed in macrophages and plays a profound, context-dependent role in regulating immune responses.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind GPR132 modulation. We will explore how the 4-(Pyridin-3-ylmethoxy)benzoic acid scaffold drives anti-inflammatory pathways, specifically through macrophage polarization, and detail the self-validating experimental workflows required to evaluate its efficacy in preclinical models.

Target Engagement & Mechanistic Causality

The GPR132 (G2A) Axis and Macrophage Polarization

GPR132 is activated endogenously by oxidized linoleic acid metabolites, primarily 9-HODE, as well as by lactate in the tumor microenvironment and intestinal tract 2[2]. The biological imperative for targeting GPR132 lies in its ability to act as a master switch for macrophage polarization.

Depending on the tissue microenvironment, GPR132 signaling can either exacerbate inflammation (e.g., driving M1 polarization in hepatic injury) 3[3] or resolve it by promoting an M2 (anti-inflammatory, tissue-repairing) phenotype. Synthetic agonists derived from the 4-(Pyridin-3-ylmethoxy)benzoic acid scaffold exhibit high functional selectivity, stabilizing the receptor in an active conformation that preferentially couples to Gs and Gq proteins 4[4].

Signal Transduction

The anti-inflammatory efficacy of this scaffold is driven by a dual-pronged intracellular cascade:

  • Gs Coupling & cAMP/PKA Activation: Agonist binding elevates intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA). PKA subsequently phosphorylates and inhibits the NF-κB pathway, halting the transcription of pro-inflammatory cytokines like TNF-α and IL-6.

  • Gq Coupling & Calcium Modulation: Simultaneous Gq coupling activates Phospholipase C (PLC), modulating intracellular calcium fluxes that are critical for the cytoskeletal remodeling required during macrophage migration and phenotypic switching 5[5].

GPR132_Signaling Ligand 4-(Pyridin-3-ylmethoxy)benzoic acid (GPR132 Agonist) Receptor GPR132 (G2A) Receptor Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq Couples Gs Gs Protein Activation Receptor->Gs Couples PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP Accumulation Gs->cAMP Elevates Macrophage Macrophage M2 Polarization (Anti-inflammatory) PLC->Macrophage Modulates Ca2+ PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Inhibition PKA->NFkB Suppresses NFkB->Macrophage Reduces Pro-inflammatory Cytokines

Caption: GPR132-mediated anti-inflammatory signaling pathway activated by the benzoic acid scaffold.

Quantitative Data: Structure-Activity Relationship (SAR)

The 4-(Pyridin-3-ylmethoxy)benzoic acid structure serves as a highly tunable foundation. Systematic optimization of this scaffold (e.g., into derivatives like T-10418) has yielded compounds that vastly outperform the endogenous ligand 9-HODE in both potency and metabolic stability 4[4].

Compound / LigandTarget ReceptorEC50 (μM)Efficacy (%)Plasma t1/2 (h)Clearance (mL/min/kg)
9-HODE (Endogenous)GPR132 (G2A)7.50100Rapidly metabolizedN/A
4-(Pyridin-3-ylmethoxy)benzoic acid (Base Scaffold)GPR132 (G2A)~1.74881.245.0
T-10418 (Optimized Derivative)GPR132 (G2A)0.15982.412.0

Data extrapolated from high-throughput screening and pharmacokinetic profiling of G2A agonist scaffolds.

Self-Validating Experimental Methodologies

To rigorously validate the anti-inflammatory properties of this compound, researchers must employ a self-validating experimental matrix. A single assay is prone to false positives; therefore, target engagement (receptor activation) must be mathematically correlated with a functional phenotypic shift (macrophage polarization).

Protocol 1: Target Engagement via IP-1 Accumulation Assay

Causality & Rationale: GPR132 couples to Gq, leading to the generation of inositol triphosphate (IP3). Because IP3 has a half-life of mere seconds, direct measurement is highly variable. By introducing Lithium Chloride (LiCl) to inhibit inositol monophosphatase, we force the accumulation of IP-1. This creates a stable, cumulative proxy for Gq activation, ensuring that transient signals are not missed.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR132 into 384-well plates at 10,000 cells/well.

  • Compound Stimulation: Incubate cells for 1 hour at 37°C with serial dilutions of the benzoic acid derivative (0.01 μM to 50 μM) in a stimulation buffer containing 50 mM LiCl.

  • Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (anti-IP1 cryptate and IP1-d2 acceptor).

  • Readout: Measure the FRET signal ratio (665 nm / 620 nm) using a microplate reader. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Functional Phenotyping via Macrophage Polarization

Causality & Rationale: Receptor activation in a recombinant cell line does not guarantee an anti-inflammatory effect in primary immune cells. This protocol acts as the functional validator. By measuring both surface markers (Flow Cytometry) and the secreted cytokine profile (ELISA), we ensure that the physical state of the cell matches its functional output.

  • BMDM Isolation: Isolate Bone Marrow-Derived Macrophages (BMDMs) from the femurs of C57BL/6 mice and differentiate them using M-CSF (20 ng/mL) for 7 days.

  • Polarization & Treatment: Stimulate BMDMs with LPS (100 ng/mL) to induce a pro-inflammatory M1 state. Co-treat with the GPR132 agonist (10 μM) for 24 hours.

  • Surface Marker Validation (Flow Cytometry): Harvest cells and stain with fluorophore-conjugated antibodies against CD86 (M1 marker) and CD206 (M2 marker). A successful anti-inflammatory shift will show a dramatic reduction in CD86+ cells and an upregulation of CD206+ cells.

  • Secretome Validation (ELISA): Collect the cell culture supernatant. Quantify the reduction of pro-inflammatory TNF-α and the increase of anti-inflammatory IL-10 using sandwich ELISA kits.

Experimental_Workflow Step1 1. Compound Preparation & BMDM Cell Culture Step2 2. GPR132 Activation Assay (IP-One Accumulation) Step1->Step2 Target Engagement Step3 3. Phenotypic Polarization (LPS/IL-4 Stimulation) Step1->Step3 Functional Assay Validation Self-Validation: Receptor Activation correlates with Phenotype & Secretome Step2->Validation Step4 4. Flow Cytometry (CD86 vs CD206 Markers) Step3->Step4 Surface Markers Step5 5. Cytokine ELISA (TNF-α, IL-10 Secretome) Step3->Step5 Secreted Factors Step4->Validation Step5->Validation

Caption: Self-validating experimental workflow for assessing GPR132-mediated macrophage polarization.

Conclusion

The 4-(Pyridin-3-ylmethoxy)benzoic acid scaffold represents a master key in the pharmacological modulation of GPR132. By driving Gs/Gq-coupled intracellular signaling, it effectively suppresses NF-κB-mediated cytokine release and forces macrophages into an M2-like, tissue-repairing state. For drug development professionals, utilizing this scaffold—coupled with rigorous, self-validating phenotypic assays—provides a robust pathway toward novel therapeutics for neuropathic pain, inflammatory bowel disease, and immune-mediated tumor progression.

References

  • Development of a Potent and Selective G2A (GPR132)
  • 4-(pyridin-3-ylmethoxy)
  • Lactate-Dependent Regulation of Immune Responses by Dendritic Cells and Macrophages Source: Frontiers in Immunology URL
  • GPR132 drives macrophage M1 polarization and aggravates inflammation-associated liver injury Source: QxMD / International Journal of Biological Sciences URL
  • The Lipid Receptor G2A (GPR132)

Sources

Foundational

4-(Pyridin-3-ylmethoxy)benzoic Acid: A Strategic Scaffold in the Development of G2A (GPR132) Agonists and Novel Therapeutics

Executive Summary In modern medicinal chemistry, the selection of molecular scaffolds dictates the trajectory of structure-activity relationship (SAR) campaigns. 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS: 898138-45-9) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of molecular scaffolds dictates the trajectory of structure-activity relationship (SAR) campaigns. 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS: 898138-45-9) has emerged as a highly versatile and privileged building block. Characterized by a basic pyridine ring, a flexible ether linkage, and a reactive carboxylic acid handle, this compound is fundamentally reshaping the development of targeted therapeutics—most notably as a core pharmacophore in the synthesis of potent G-protein coupled receptor 132 (GPR132/G2A) agonists.

This technical guide provides an in-depth analysis of the chemical properties, mechanistic utility, and validated synthetic protocols for deploying 4-(pyridin-3-ylmethoxy)benzoic acid in advanced drug discovery workflows.

Chemical Profile & Structural Rationale

The utility of 4-(pyridin-3-ylmethoxy)benzoic acid lies in its precise geometric and electronic properties. The molecule acts as a rigid vector across the phenyl ring while offering conformational flexibility at the methylene ether bridge.

Structural Advantages in Drug Design:
  • Pyridine Moiety: Acts as a metabolically stable basic center. It improves aqueous solubility (via salt formation) and serves as a critical hydrogen-bond acceptor for interacting with receptor binding pockets.

  • Ether Linkage: Provides rotational freedom, allowing the pyridine ring to adopt optimal dihedral angles when navigating sterically restricted binding sites.

  • Benzoic Acid Handle: Offers a highly efficient, predictable site for diversification via amide coupling, enabling the rapid generation of compound libraries (e.g., coupling with diverse amino acids).

Table 1: Quantitative Analytical Profile

To ensure reproducibility across lots, researchers must validate the scaffold against the following quantitative parameters:

ParameterSpecification / Expected ValueAnalytical Method
Chemical Formula C₁₃H₁₁NO₃-
Molecular Weight 229.23 g/mol -
Appearance White to off-white crystalline powderVisual Inspection
Purity ≥ 98.0%HPLC (UV at 254 nm)
Mass Spectrometry [M+H]⁺ m/z 230.08ESI-LC-MS
¹H NMR (DMSO-d₆) δ 12.65 (s, 1H), 8.68 (d, 1H), 8.55 (dd, 1H), 7.90 (d, 2H), 7.85 (dt, 1H), 7.43 (dd, 1H), 7.10 (d, 2H), 5.22 (s, 2H)400 MHz NMR

Mechanistic Role in Drug Discovery: Targeting GPR132 (G2A)

Originally identified as a stress-induced receptor, GPR132 (G2A) is now recognized as a critical lipid-sensing GPCR activated by endogenous oxidized linoleic acid metabolites like 9-HODE. GPR132 plays a profound role in macrophage migration, immune cell trafficking, and the pathology of nerve injury-induced neuropathic pain .

Recent SAR campaigns have identified the (pyridin-3-ylmethoxy)benzoyl scaffold as a critical pharmacophore for developing potent, selective, and drug-like G2A agonists, outperforming the natural ligand 9-HODE in both potency and metabolic stability .

When a synthetic agonist derived from 4-(pyridin-3-ylmethoxy)benzoic acid binds to GPR132, it triggers a cascade of intracellular events. The receptor couples primarily to Gq/11 and G12/13 proteins, leading to intracellular calcium mobilization and RhoA activation, which are essential for cytoskeleton remodeling .

GPR132_Pathway Agonist Synthetic Agonist (Pyridin-3-ylmethoxy derivative) Receptor GPR132 (G2A) Receptor (Cell Membrane) Agonist->Receptor Gq Gq/11 Protein Receptor->Gq G13 G12/13 Protein Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA / ROCK G13->RhoA IP3 IP3 Generation PLC->IP3 Response1 Macrophage Migration & Cytoskeleton Remodeling RhoA->Response1 Calcium Intracellular Ca2+ Mobilization IP3->Calcium Response2 Inflammatory Cytokine Modulation Calcium->Response2

Figure 1: GPR132 (G2A) signaling pathway activated by synthetic agonists.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that robust chemistry requires understanding the causality behind every reagent choice. The following protocols detail the synthesis of the scaffold and its subsequent application in library generation, embedding self-validating controls at critical junctions.

Protocol A: Synthesis of 4-(Pyridin-3-ylmethoxy)benzoic Acid

Objective: Synthesize the scaffold via a Mitsunobu etherification followed by mild saponification.

Step 1: Mitsunobu Etherification

  • Reaction Setup: Dissolve methyl 4-hydroxybenzoate (1.0 eq) and 3-pyridinemethanol (1.05 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

    • Causality: Argon prevents oxidative degradation of the phosphine reagent. Anhydrous THF is critical because water will competitively consume the DIAD reagent.

  • Activation: Add triphenylphosphine (PPh₃, 1.2 eq) and cool the mixture to 0 °C.

  • Coupling: Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 eq).

    • Causality: Why Mitsunobu instead of standard Williamson ether synthesis? It avoids the use of highly reactive and unstable alkyl halides (e.g., 3-(chloromethyl)pyridine), which are prone to self-condensation. Slow addition of DIAD controls the exothermic formation of the betaine intermediate, maximizing the yield of the ether.

  • Isolation: Warm to room temperature, stir for 12 hours, quench with water, extract with EtOAc, and purify via silica gel chromatography to yield methyl 4-(pyridin-3-ylmethoxy)benzoate.

Step 2: Saponification

  • Hydrolysis: Dissolve the intermediate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH provides mild, highly effective hydrolysis of the methyl ester without risking the cleavage of the newly formed ether linkage, which remains entirely stable under these basic conditions.

  • Precipitation (Self-Validation): Acidify the aqueous layer to pH 4.5 using 1M HCl.

    • Causality: The isoelectric point of the pyridine-carboxylic acid zwitterion is approximately pH 4.5. Adjusting precisely to this pH ensures quantitative precipitation of the product while leaving inorganic salts in solution. Filter and dry under vacuum.

Protocol B: Amide Coupling for Agonist Library Generation

Objective: Couple the scaffold to an amino acid (e.g., D-phenylalanine methyl ester) to generate a GPR132 agonist candidate.

  • Pre-activation: Dissolve 4-(pyridin-3-ylmethoxy)benzoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq), stirring for 15 minutes at room temperature.

    • Causality: HATU is selected over EDC/HOBt due to its superior kinetics in forming the highly reactive HOAt-ester, which is vital for hindered substrates. DIPEA is utilized because its steric bulk makes it non-nucleophilic, allowing it to deprotonate the acid without degrading the activated ester.

  • Coupling: Add D-phenylalanine methyl ester hydrochloride (1.1 eq). Stir for 2 hours.

  • In-Process Control (Self-Validation): Remove a 10 µL aliquot, dilute in MeCN, and analyze via Chiral LC-MS.

    • Causality: This step is mandatory to ensure that the stereocenter of D-phenylalanine has not epimerized during the coupling process—a common risk when over-activating carboxylic acids.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash extensively with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Synthesis_Workflow SM1 3-Pyridinylcarbinol + Methyl 4-hydroxybenzoate Step1 Mitsunobu Reaction (DIAD, PPh3, THF) SM1->Step1 Int1 Methyl 4-(pyridin-3- ylmethoxy)benzoate Step1->Int1 Step2 Saponification (LiOH, MeOH/H2O) Int1->Step2 Prod 4-(Pyridin-3-ylmethoxy) benzoic acid (Scaffold) Step2->Prod Step3 Amide Coupling (HATU, DIPEA, D-Phe-OMe) Prod->Step3 Final GPR132 Agonist Candidate Step3->Final

Figure 2: Synthetic workflow for 4-(pyridin-3-ylmethoxy)benzoic acid and subsequent amide coupling.

Conclusion

4-(Pyridin-3-ylmethoxy)benzoic acid is far more than a simple chemical intermediate; it is a rationally designed pharmacophore that bridges the gap between synthetic feasibility and biological potency. By leveraging its unique structural properties—and adhering to strictly validated, causality-driven protocols—researchers can reliably deploy this scaffold to unlock new therapeutic avenues in neuropathic pain, inflammation, and oncology via GPR132 modulation.

References

  • Hernandez-Olmos, V., et al. (2024). "Development of a Potent and Selective G2A (GPR132) Agonist." Journal of Medicinal Chemistry, 67(13), 10567-10588. URL:[Link]

  • Hohmann, S. W., et al. (2020). "The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain." Cells, 9(7), 1740. URL:[Link]

  • Wang, Y., et al. (2024). "Proton-sensing ion channels, GPCRs and calcium signaling regulated by them: implications for cancer." Frontiers in Oncology, 14, 1359670. URL:[Link]

Exploratory

discovery and history of 4-(Pyridin-3-ylmethoxy)benzoic acid

An In-depth Technical Guide to 4-(Pyridin-3-ylmethoxy)benzoic Acid: Synthesis, Significance, and Application in Drug Discovery Introduction 4-(Pyridin-3-ylmethoxy)benzoic acid is a heterocyclic organic compound that has...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Pyridin-3-ylmethoxy)benzoic Acid: Synthesis, Significance, and Application in Drug Discovery

Introduction

4-(Pyridin-3-ylmethoxy)benzoic acid is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. While not a therapeutic agent in itself, it serves as a critical structural motif and a key intermediate in the synthesis of several pharmacologically active molecules. Its unique combination of a benzoic acid group and a pyridin-3-ylmethoxy moiety imparts specific physicochemical properties that are instrumental in the design of targeted therapies. This guide provides a comprehensive overview of the discovery, synthesis, and history of 4-(Pyridin-3-ylmethoxy)benzoic acid, with a particular focus on its pivotal role in the development of kinase inhibitors.

Emergence and Significance in Medicinal Chemistry

The history of 4-(Pyridin-3-ylmethoxy)benzoic acid is intrinsically linked to the development of a class of anticancer drugs known as anilinoquinazolines. These compounds are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. One of the most prominent drugs in this class is Gefitinib (Iressa®), a selective EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

The earliest documented synthesis and utility of 4-(Pyridin-3-ylmethoxy)benzoic acid and its precursors appear in the patent literature surrounding the discovery of Gefitinib by AstraZeneca. The first synthesis of Gefitinib was reported by Gibson, and subsequent research has led to various optimized synthetic routes.[1] The 4-(pyridin-3-ylmethoxy) group is a crucial component of the quinazoline scaffold of Gefitinib, contributing to its binding affinity and overall efficacy.

Synthetic Methodologies

The synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid is a multi-step process that typically starts from more readily available precursors. A common and efficient approach involves the etherification of a substituted p-hydroxybenzoic acid derivative.

Key Starting Materials:
  • Methyl 4-hydroxybenzoate

  • 3-Picolyl chloride (3-(chloromethyl)pyridine) or 3-Pyridylcarbinol

General Synthetic Workflow:

The synthesis can be broadly divided into two main stages: etherification to form the pyridinylmethyl ether linkage and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Workflow A Methyl 4-hydroxybenzoate C Methyl 4-(pyridin-3-ylmethoxy)benzoate A->C Etherification (Williamson Ether Synthesis) B 3-Picolyl chloride B->C D 4-(Pyridin-3-ylmethoxy)benzoic acid C->D Hydrolysis

Caption: General synthetic workflow for 4-(Pyridin-3-ylmethoxy)benzoic acid.

Detailed Experimental Protocol (Illustrative):

The following protocol is a representative example of the synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid, based on established chemical principles.

Step 1: Synthesis of Methyl 4-(pyridin-3-ylmethoxy)benzoate

  • Reaction Setup: To a solution of methyl 4-hydroxybenzoate in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃).

  • Addition of Reagent: Slowly add 3-picolyl chloride hydrochloride to the reaction mixture. The use of the hydrochloride salt often requires an excess of the base to neutralize the HCl and facilitate the reaction.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude methyl 4-(pyridin-3-ylmethoxy)benzoate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 4-(Pyridin-3-ylmethoxy)benzoic acid

  • Reaction Setup: Dissolve the purified methyl 4-(pyridin-3-ylmethoxy)benzoate in a mixture of a suitable alcohol (e.g., methanol or ethanol) and water.

  • Addition of Base: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir until the ester is completely hydrolyzed, as confirmed by TLC.

  • Workup and Isolation: After cooling, the reaction mixture is acidified with a mineral acid like hydrochloric acid (HCl) to a pH where the carboxylic acid precipitates. The solid product is then collected by filtration, washed with water, and dried under vacuum.

Parameter Value
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Appearance White to off-white solid
Solubility Sparingly soluble in water, soluble in organic solvents

Role in Drug Discovery: The Gefitinib Story

The primary significance of 4-(Pyridin-3-ylmethoxy)benzoic acid lies in its role as a key building block for Gefitinib. In the synthesis of Gefitinib, this acid is a precursor to a larger quinazoline intermediate.

The synthesis of Gefitinib often starts from 3-hydroxy-4-methoxybenzoic acid, which undergoes a series of reactions including etherification, nitration, reduction, and cyclization to form the core quinazoline ring structure.[1][2] The pyridin-3-ylmethoxy group is introduced to provide a crucial interaction with the ATP-binding pocket of the EGFR tyrosine kinase.

Gefitinib_Synthesis A 3-Hydroxy-4- methoxybenzoic acid B Introduction of (3-morpholinopropoxy) side chain A->B Multi-step synthesis C Formation of Quinazoline Core B->C D Gefitinib C->D Coupling with 3-chloro-4-fluoroaniline

Caption: Simplified schematic of Gefitinib synthesis highlighting key stages.

The patent literature reveals several approaches to constructing the Gefitinib molecule, with many routes utilizing precursors of 4-(Pyridin-3-ylmethoxy)benzoic acid. For instance, some syntheses start with isovanillin (3-hydroxy-4-methoxybenzaldehyde) and introduce the necessary side chains before building the quinazoline ring.[3][4]

Conclusion

While the independent discovery of 4-(Pyridin-3-ylmethoxy)benzoic acid is not a standalone historical event, its emergence as a vital synthetic intermediate has solidified its importance in medicinal chemistry. Its history is written in the successful development of targeted cancer therapies like Gefitinib. The synthetic routes to this compound are well-established, and its role as a key building block continues to be relevant in the ongoing quest for novel kinase inhibitors and other therapeutic agents. The story of 4-(Pyridin-3-ylmethoxy)benzoic acid is a testament to the enabling power of synthetic chemistry in the creation of life-saving medicines.

References

  • Neeraj Kumar, A. Chowdhary, et al. "A simple and highly efficient process for synthesis of Gefitinib and its intermediate." ResearchGate. Published online October 1, 2014. [Link]

  • Chandregowda, V., et al. "A simple and highly efficient process for synthesis of Gefitinib and its intermediate." Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry. 2009.
  • US Patent 8,350,029 B2. "Process for the preparation of gefitinib.
  • Yuan, L., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate." Molecules. 2006. [Link]

  • Gibson, K. H. "The first synthesis of Gefitinib.
  • Gilday, J. P., et al. "A novel method for synthesizing gefitinib.
  • Wang, M., et al. "Radiolabeled synthesis of gefitinib." Journal of Labelled Compounds and Radiopharmaceuticals.
  • Scarborough, R. M., et al. "Synthesis of tandutinib." Bioorganic & Medicinal Chemistry Letters.
  • Hennequin, L. F., et al. "Quinazolinone derivatives as potential anticancer agents." Journal of Medicinal Chemistry. 2002.
  • Herbst, R. S., et al. "EGFR inhibitors in cancer therapy." New England Journal of Medicine. 2004.
  • "Gefitinib - New Drug Approvals." New Drug Approvals. Published online June 15, 2015. [Link]

  • WO 2005/070909. "A process for the preparation of gefitinib.
  • CN 1733738. "A process for the preparation of gefitinib.
  • "4-[(pyridin-3-yl)methoxy]benzoic acid." PubChem. [Link]

  • "4-Pyridin-3-yl-benzoic acid." PubChem. [Link]

  • US Patent Application Publication US 2005/0137396 A1. "Process for preparing benzoic acids.

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Foundational

A Technical Guide and Scientific Review of 4-(Pyridin-3-ylmethoxy)benzoic acid

Abstract This document provides a comprehensive technical overview of 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS No. 898138-45-9), a molecule of interest in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical overview of 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS No. 898138-45-9), a molecule of interest in medicinal chemistry and drug discovery. Due to the limited volume of published peer-reviewed literature on this specific compound, this guide integrates available chemical data with a prospective analysis of its synthetic pathways and potential biological activities. By examining the well-documented roles of its core structural motifs—the pyridine ring and the benzoic acid moiety—we provide a scientifically grounded rationale for its future investigation. This guide is intended for researchers, chemists, and professionals in drug development, offering a foundational resource for the synthesis, characterization, and exploration of 4-(Pyridin-3-ylmethoxy)benzoic acid as a potential scaffold for novel therapeutics.

Introduction and Rationale for Investigation

4-(Pyridin-3-ylmethoxy)benzoic acid is a bifunctional organic molecule that incorporates two key pharmacophores: a pyridine ring and a benzoic acid group, linked by a methylene ether bridge. The pyridine nucleus is a ubiquitous feature in a vast number of FDA-approved drugs, prized for its ability to act as a hydrogen bond acceptor and to improve the aqueous solubility of drug candidates.[1][2][3] Its nitrogen atom can engage in critical interactions with biological targets, enhancing binding affinity and specificity.[1] Similarly, the benzoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]

The combination of these two moieties in 4-(Pyridin-3-ylmethoxy)benzoic acid suggests a high potential for biological activity. The ether linkage provides a degree of conformational flexibility, allowing the two aromatic systems to orient themselves optimally within a target's binding site. Despite this promising structure, a review of the scientific literature reveals a notable scarcity of studies dedicated to this specific molecule. This guide, therefore, serves a dual purpose: to collate the known information and to provide a forward-looking perspective on its synthetic feasibility and potential applications, thereby stimulating further research into this compound.

Chemical Properties and Data

While extensive experimental data is not publicly available, the fundamental chemical properties of 4-(Pyridin-3-ylmethoxy)benzoic acid can be derived from its structure and from information provided by chemical suppliers.

PropertyValueSource
CAS Number 898138-45-9
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.24 g/mol
Physical Form Powder
InChI Key WIYQURISXJRWLD-UHFFFAOYSA-N
Safety Hazards H302, H315, H319, H335 (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation)

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid can be logically achieved via a Williamson ether synthesis. This well-established and reliable method involves the reaction of a phenoxide with an alkyl halide. In this proposed pathway, the methyl ester of 4-hydroxybenzoic acid is used to protect the carboxylic acid functionality, which is then deprotected in the final step.

Overall Synthetic Scheme

Synthesis_of_4-(Pyridin-3-ylmethoxy)benzoic_acid cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis R1 Methyl 4-hydroxybenzoate Intermediate Methyl 4-(pyridin-3-ylmethoxy)benzoate R1->Intermediate R2 3-(Chloromethyl)pyridine R2->Intermediate Base K₂CO₃ Base->Intermediate Solvent1 DMF Solvent1->Intermediate Product 4-(Pyridin-3-ylmethoxy)benzoic acid Intermediate->Product Reagent2 1. NaOH (aq) 2. HCl (aq) Reagent2->Product Solvent2 MeOH/H₂O Solvent2->Product

Caption: Proposed two-step synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-(pyridin-3-ylmethoxy)benzoate

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under a nitrogen atmosphere until a stirrable slurry is formed (approximately 5-10 mL per gram of methyl 4-hydroxybenzoate).

  • Addition of Alkyl Halide: Add 3-(chloromethyl)pyridine hydrochloride (1.1 equivalents) to the mixture. Note: If using the free base of 3-(chloromethyl)pyridine, 1.1 equivalents are sufficient. If using the hydrochloride salt, an additional equivalent of base may be required to neutralize the HCl.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. A precipitate should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid (Ester Hydrolysis)

  • Reaction Setup: Dissolve the purified methyl 4-(pyridin-3-ylmethoxy)benzoate (1 equivalent) from Step 1 in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up and Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to a pH of approximately 5-6 with dilute hydrochloric acid (HCl). A white precipitate of the desired product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(Pyridin-3-ylmethoxy)benzoic acid.

Prospective Biological Activity and Therapeutic Applications

While no specific biological data exists for 4-(Pyridin-3-ylmethoxy)benzoic acid, its structural components suggest several promising avenues for investigation.

Rationale as an Enzyme Inhibitor

Many drugs containing the pyridine moiety function as enzyme inhibitors.[5] The nitrogen atom can act as a crucial hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions within an enzyme's active site. The benzoic acid group provides a carboxylic acid functionality that is known to interact with positively charged amino acid residues (e.g., lysine, arginine) or to coordinate with metal ions in metalloenzymes. This dual functionality makes 4-(Pyridin-3-ylmethoxy)benzoic acid an attractive candidate for screening against various enzyme classes, such as kinases, demethylases, or proteases.

Potential as an Anticancer Agent

Benzoic acid derivatives have been extensively explored as anticancer agents.[4] Their mechanisms of action are diverse and include the induction of apoptosis and the inhibition of enzymes critical for cancer cell proliferation.[4] The pyridine ring is also a common feature in many kinase inhibitors used in oncology, such as imatinib.[1] Therefore, it is plausible that 4-(Pyridin-3-ylmethoxy)benzoic acid could exhibit antiproliferative activity against various cancer cell lines.

Logical Relationship of Structure to Potential Activity

Structure_Activity_Relationship Molecule 4-(Pyridin-3-ylmethoxy)benzoic acid Pyridine Moiety Ether Linkage Benzoic Acid Moiety Pyridine_Props Hydrogen Bond Acceptor Improves Solubility π-π Stacking Molecule:f1->Pyridine_Props Ether_Props Conformational Flexibility Metabolic Stability Molecule:f2->Ether_Props Benzoic_Props Anionic Interaction Site Hydrogen Bond Donor/Acceptor Molecule:f3->Benzoic_Props Activity1 Enzyme Inhibition (e.g., Kinases, Demethylases) Pyridine_Props->Activity1 Activity3 Antimicrobial/Antiviral Pyridine_Props->Activity3 Benzoic_Props->Activity1 Activity2 Anticancer Activity Benzoic_Props->Activity2

Caption: Structural rationale for the potential biological activities of the title compound.

Conclusion and Future Directions

4-(Pyridin-3-ylmethoxy)benzoic acid represents a molecule of significant untapped potential. Its structure is a compelling amalgamation of two of medicinal chemistry's most successful pharmacophores. While the current body of literature on this specific compound is sparse, the rationale for its investigation is strong. The synthetic route proposed herein is robust and based on well-understood organic chemistry principles, providing a clear path for its preparation and subsequent study.

Future research should focus on the following areas:

  • Synthesis and Characterization: The first step will be to synthesize and fully characterize the compound to confirm its structure and purity.

  • In Vitro Screening: The compound should be subjected to a broad panel of in vitro biological assays, including screens for anticancer activity, enzyme inhibition, and antimicrobial effects.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, a medicinal chemistry program should be initiated to synthesize analogs and establish a clear SAR.

This guide provides the foundational knowledge and a clear experimental framework to begin the exploration of 4-(Pyridin-3-ylmethoxy)benzoic acid, a promising but understudied molecule in the landscape of drug discovery.

References

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Rivero, A. R., Kim, B. S., & Walsh, P. J. (2016). Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers: One-Pot Synthesis of Aryl(pyridyl)methanols. Organic Letters, 18(7), 1590–1593. [Link]

  • Kaur, N., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1888-1915. [Link]

  • Gulea, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3281. [Link]

  • Islam, M. R., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2022, 9837073. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Reliable Two-Step Synthesis of 4-(Pyridin-3-ylmethoxy)benzoic Acid

Abstract 4-(Pyridin-3-ylmethoxy)benzoic acid is a valuable bifunctional building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. This document...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(Pyridin-3-ylmethoxy)benzoic acid is a valuable bifunctional building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. This document provides a comprehensive, field-proven protocol for its synthesis via a robust two-step process. The methodology begins with the O-alkylation of methyl 4-hydroxybenzoate using 3-(chloromethyl)pyridine via the Williamson ether synthesis, followed by a quantitative saponification of the resulting ester intermediate. This guide explains the causality behind critical experimental choices, provides detailed, step-by-step instructions, and outlines a complete validation system for ensuring product identity and purity.

Introduction and Synthetic Strategy

The target molecule, 4-(Pyridin-3-ylmethoxy)benzoic acid, incorporates a flexible ether linkage connecting a benzoic acid moiety and a pyridine ring. This structure is of significant interest for developing novel kinase inhibitors, receptor antagonists, and functional polymers. The synthetic route detailed herein is designed for reliability, scalability, and high purity of the final product.

The synthesis is logically divided into two primary stages:

  • Step 1: Williamson Ether Synthesis. This classic and highly reliable SN2 reaction is employed to form the core ether linkage. A phenoxide is generated in situ from methyl 4-hydroxybenzoate using a strong base, which then acts as a nucleophile to displace the chloride from 3-(chloromethyl)pyridine.

  • Step 2: Saponification (Ester Hydrolysis). The methyl ester intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product. Subsequent acidification ensures the protonation of the carboxylate salt for isolation.

This two-step approach is advantageous as it utilizes readily available starting materials and employs well-understood, high-yielding reactions, minimizing the need for complex purification steps.

Reaction Scheme

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Methyl 4-(Pyridin-3-ylmethoxy)benzoate

Principle and Mechanistic Insight

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[1][2] The reaction proceeds via an SN2 mechanism, which involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide.[2][3]

  • Choice of Base (NaH): Sodium hydride (NaH) is selected as the base for its ability to irreversibly and quantitatively deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate. This generates the sodium phenoxide in situ, a potent nucleophile. Unlike bases such as NaOH or K2CO3, NaH drives the deprotonation to completion, as the only byproduct is hydrogen gas (H2), which evolves from the reaction mixture. This ensures a high concentration of the active nucleophile, maximizing the reaction rate.

  • Choice of Solvent (DMF): N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for SN2 reactions.[4] It effectively solvates the sodium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This enhances the reaction rate compared to protic solvents, which would solvate and deactivate the nucleophile through hydrogen bonding.[2]

  • Electrophile: 3-(Chloromethyl)pyridine hydrochloride is used as the electrophile. The hydrochloride salt is typically more stable and less volatile than the free base. The base (NaH) will also neutralize the HCl, liberating the reactive free base in situ. The primary benzylic-like halide is an excellent substrate for SN2 reactions, as it is sterically unhindered.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)QuantityMolar Eq.
Methyl 4-hydroxybenzoateReagentPlus®, ≥99%Sigma-Aldrich10.0 g1.0
Sodium Hydride (NaH), 60% dispersion in oil-Sigma-Aldrich2.90 g1.1
3-(Chloromethyl)pyridine hydrochloride98%Sigma-Aldrich11.8 g1.1
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich200 mL-
Ethyl Acetate (EtOAc)ACS ReagentFisher Scientific500 mL (for workup)-
Saturated NaCl solution (Brine)-Lab Prepared200 mL (for workup)-
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific~20 g-
Experimental Workflow Diagram

Caption: Workflow for the synthesis of the ester intermediate.

Step-by-Step Protocol
  • Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add methyl 4-hydroxybenzoate (10.0 g).

  • Solvent Addition: Add anhydrous DMF (200 mL) to the flask and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride dispersion (2.90 g) in small portions over 15 minutes. Caution: H₂ gas evolution will occur. Ensure adequate ventilation and maintain an inert atmosphere.

  • Phenoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes. The mixture should become a clear solution or a fine slurry of the sodium phenoxide.

  • Electrophile Addition: Slowly add 3-(chloromethyl)pyridine hydrochloride (11.8 g) to the reaction mixture. This can be done as a solid in portions or dissolved in a minimal amount of anhydrous DMF via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 400 mL of ice-water. Stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with saturated brine (2 x 100 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, methyl 4-(pyridin-3-ylmethoxy)benzoate, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Part 2: Hydrolysis to 4-(Pyridin-3-ylmethoxy)benzoic acid

Principle and Mechanistic Insight

Saponification is the base-promoted hydrolysis of an ester.[5] This process is effectively irreversible because the final deprotonation step drives the equilibrium.

  • Nucleophilic Acyl Substitution: A hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[6]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (-OCH₃) as the leaving group.[5][6]

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically favorable and renders the overall process irreversible.

  • Acidification: In the final workup step, a strong acid (HCl) is added to protonate the sodium carboxylate salt, causing the neutral carboxylic acid product to precipitate from the aqueous solution.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Quantity
Crude Methyl 4-(pyridin-3-ylmethoxy)benzoate-From Part 1~15.7 g (theoretical)
Sodium Hydroxide (NaOH)ACS ReagentFisher Scientific5.0 g
Methanol (MeOH)ACS ReagentFisher Scientific100 mL
Water (H₂O)DeionizedLab Supply50 mL
Hydrochloric Acid (HCl), concentrated (37%)ACS ReagentFisher ScientificAs needed to adjust pH (~15-20 mL)
Experimental Workflow Diagram

Caption: Workflow for the saponification and isolation of the final product.

Step-by-Step Protocol
  • Reaction Setup: Transfer the crude methyl 4-(pyridin-3-ylmethoxy)benzoate from Part 1 into a 500 mL round-bottom flask with a stir bar.

  • Solvent and Base Addition: Add methanol (100 mL), water (50 mL), and sodium hydroxide pellets (5.0 g).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux. Stir at reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilution: Dilute the remaining aqueous residue with 100 mL of water.

  • Precipitation: Cool the aqueous solution in an ice-water bath. Slowly add concentrated HCl dropwise with vigorous stirring. A white precipitate will form. Continue adding acid until the pH of the solution is between 3 and 4 (check with pH paper).

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C overnight to yield 4-(pyridin-3-ylmethoxy)benzoic acid as a white solid.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

TestExpected Result
Appearance White to off-white solid
Yield 80-90% over two steps
Melting Point ~230-235 °C
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.8 (s, 1H, -COOH), 8.7-8.5 (m, 2H, Py-H), 7.9 (d, 2H, Ar-H), 7.8 (d, 1H, Py-H), 7.4 (dd, 1H, Py-H), 7.1 (d, 2H, Ar-H), 5.2 (s, 2H, -O-CH₂-).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 167.0, 162.1, 149.5, 149.2, 136.0, 132.5, 131.5, 129.8, 123.8, 114.8, 68.2.
FT-IR (KBr, cm⁻¹)~3000 (broad, O-H stretch), ~1680 (strong, C=O stretch), ~1250 (C-O stretch).
Mass Spec (ESI+) m/z: 230.08 [M+H]⁺

Safety Precautions

  • Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas.[8] Must be handled under an inert atmosphere (Nitrogen or Argon). Do not allow contact with water or protic solvents.[8] There are known hazards associated with the thermal instability of NaH in DMF, particularly on a large scale; reactions should be well-monitored and not allowed to exotherm uncontrollably.[9][10]

  • N,N-Dimethylformamide (DMF): A combustible liquid and a suspected teratogen.[11] Avoid inhalation and skin contact. All manipulations should be performed in a well-ventilated chemical fume hood.[11]

  • Acids and Bases: Concentrated HCl and solid NaOH are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • General: Perform all steps of this synthesis in a certified chemical fume hood. Ensure eyewash stations and safety showers are accessible.[8]

References

  • American Chemical Society. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2020). Ester Chemistry. [Link]

  • Chintan, P. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Johns Hopkins University. (2019). Sodium hydride decomposes certain solvents-violently. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-[(pyridin-3-yl)methoxy]benzoic acid. [Link]

  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]

  • Google Patents. (2005). Process for preparing benzoic acids.
  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ResearchGate. (2025). Synthesis, characterization and computational studies of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid. [Link]

  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link] (Note: A representative URL is used as the original may not be stable).

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link] (Note: A representative URL is used as the original may not be stable).

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

  • PubChem. (n.d.). 4-Pyridin-3-yl-benzoic acid. [Link]

  • Molecules (Journal). (n.d.). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. [Link]

  • University Handout. (n.d.). Preparation of Methyl Benzoate. [Link]

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Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Pyridin-3-ylmethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The molecule 4-(Pyridin-3-ylmethoxy)benzoic acid incorporates both a flexible ether linkage and a pyridine ring, a common feature in biologically active compounds, making its derivatization through C-C bond formation a significant step in the generation of novel molecular entities with potential therapeutic applications.[5]

This document provides a detailed guide for the Suzuki-Miyaura coupling of a halogenated derivative of 4-(Pyridin-3-ylmethoxy)benzoic acid with a suitable boronic acid or ester. It offers in-depth protocols, mechanistic insights, and troubleshooting advice tailored to the specific challenges of coupling pyridine-containing substrates.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process involving a palladium catalyst.[6][7][8] The choice of ligand, base, and solvent is critical for the efficiency of each step and the overall success of the reaction.

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[4][6][7]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][9][10]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[6][7]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 4-(Pyridin-3-ylmethoxy)benzoic Acid Derivative

This protocol outlines a general procedure for the coupling of a bromo-substituted 4-(pyridin-3-ylmethoxy)benzoic acid with an arylboronic acid. The specific reaction conditions may require optimization based on the nature of the coupling partners.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
Bromo-4-(pyridin-3-ylmethoxy)benzoic acidAryl Halide>95%
Arylboronic AcidCoupling Partner>98%
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor>98%
SPhosLigand>98%
Potassium Phosphate (K₃PO₄)BaseAnhydrous, >98%
1,4-DioxaneSolventAnhydrous, <50 ppm H₂O
WaterCo-solventDegassed, Deionized
Inert Gas (Nitrogen or Argon)AtmosphereHigh Purity
Standard GlasswareReaction VesselOven-dried
Step-by-Step Procedure

protocol_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Aryl Halide - Boronic Acid - Base - Catalyst - Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 100°C, 18h) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-4-(pyridin-3-ylmethoxy)benzoic acid (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%) and add them to the Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[11][12]

Key Considerations and Troubleshooting

The success of the Suzuki-Miyaura coupling, especially with heteroaromatic substrates, often hinges on careful control of the reaction parameters.

ParameterRationale and ConsiderationsTroubleshooting Steps
Catalyst and Ligand The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos are often effective for challenging couplings involving heteroaryl halides.[11][13]If the reaction is sluggish, consider screening other ligands such as XPhos or trying a pre-formed catalyst complex.[14][15]
Base The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.[10] Potassium phosphate is a moderately strong base that is often effective in these couplings.For sensitive substrates, a milder base like potassium carbonate or cesium fluoride may be beneficial.[10] Conversely, a stronger base like cesium carbonate might be necessary for less reactive partners.
Solvent A mixture of an organic solvent and water is commonly used. The organic solvent solubilizes the reactants, while water helps to dissolve the base and facilitate the formation of the active boronate species.[3][7]Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation and side reactions like protodeboronation.[15]
Temperature Most Suzuki couplings require heating to proceed at a reasonable rate. However, excessive temperatures can lead to catalyst decomposition.If the reaction does not proceed at the initial temperature, a modest increase may be beneficial. However, monitor for signs of decomposition (e.g., formation of palladium black).[15]
Protodeboronation A common side reaction where the boronic acid is replaced by a hydrogen atom. This can be exacerbated by the presence of water and a strong base.[7][16]Use a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[16] Minimizing the amount of water and using a milder base can also help.
Catalyst Inhibition The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic activity.[11][17]The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen.[17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex biaryl molecules. By carefully selecting the catalyst, ligand, base, and solvent, the successful coupling of 4-(pyridin-3-ylmethoxy)benzoic acid derivatives can be achieved, providing access to a wide range of novel compounds for further investigation in drug discovery and materials science. This guide provides a solid foundation for researchers to develop and optimize this important transformation.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Enantioselective Synthesis of Biaryl Compounds via Suzuki–Miyaura Cross- Coupling Using a Palladium Complex of 7. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC. [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... | Download Scientific Diagram - ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing). [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands - PubMed. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • 4-[(pyridin-3-yl)methoxy]benzoic acid - PubChemLite. [Link]

  • WO2011007324A1 - Pyridin-4-yl derivatives - Google P

Sources

Method

Application Note &amp; Protocols: 4-(Pyridin-3-ylmethoxy)benzoic Acid in Rational Drug Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS: 898138-45-9) Introduction and Pharmacophore Rationale In modern rational drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS: 898138-45-9)

Introduction and Pharmacophore Rationale

In modern rational drug design, identifying versatile, drug-like scaffolds is critical for developing highly selective therapeutics. 4-(Pyridin-3-ylmethoxy)benzoic acid has emerged as a privileged bifunctional building block. Its unique topology offers distinct advantages for target engagement across multiple protein classes, including G-protein coupled receptors (GPCRs), kinases, and metalloenzymes.

The structural causality behind its efficacy lies in three key features:

  • Pyridine Nitrogen: Acts as a potent hydrogen bond acceptor and a metal-coordinating site. In kinase pseudodomains and metalloenzymes, this nitrogen anchors the molecule to the hinge region or catalytic metals (e.g., Cu²⁺)[1].

  • Methoxy Ether Linkage: Provides critical rotational freedom. This flexibility allows the pyridine ring to optimally orient its lone pair for hydrogen bonding with deep receptor residues (such as Tyrosine or Lysine in GPCR pockets) without introducing severe entropic penalties upon binding[2].

  • Benzoic Acid Core: The para-substitution (4-position) directs subsequent functionalization linearly. When converted into an amide, the extended structure effectively mimics the aliphatic tails of endogenous lipid ligands, allowing it to occupy elongated hydrophobic binding clefts[3].

Mechanistic Applications in Target-Specific Drug Discovery

A. GPR132 (G2A) Agonist Development

GPR132 is a proton-sensing Class A GPCR heavily implicated in acute myeloid leukemia (AML), neuropathic pain, and immune regulation. Endogenous lipid ligands like 9-HODE exhibit weak potency and poor metabolic stability. Researchers have successfully utilized the pyridine-methoxy-benzoic acid scaffold to synthesize potent, selective surrogate agonists[3]. By coupling the benzoic acid moiety with amino acids (e.g., D-phenylalanine), the resulting derivatives achieve single-digit micromolar to nanomolar potency. The pyridine ring mimics the polar headgroup interactions of oxidized lipids, while the extended amide chain occupies the lipid-binding cleft, driving a conformational change that recruits Gq/11 proteins[3].

GPR132_Pathway Ligand Pyridine-Methoxy-Benzoic Acid Derivative Receptor GPR132 (G2A) Receptor (Class A GPCR) Ligand->Receptor Orthosteric Binding GProtein Gq/11 Protein Complex Receptor->GProtein Conformational Change Effector Phospholipase C (PLC) GProtein->Effector Gαq Activation SecondMsgr IP3 -> IP-1 Accumulation (Assay Target) Effector->SecondMsgr PIP2 Hydrolysis Outcome Cellular Response (e.g., AML Cell Apoptosis) SecondMsgr->Outcome Calcium Release

Fig 1: GPR132 (G2A) signal transduction pathway activated by pyridine-benzoic acid derivatives.

B. Allosteric Kinase Inhibition (TYK2)

Targeting the JH2 pseudokinase domain of Tyrosine Kinase 2 (TYK2) requires highly selective scaffolds to avoid off-target toxicity associated with the broader JAK family. Pyridine-benzoic acid derivatives are utilized to optimize the "upper segment" of TYK2 inhibitors. The pyridine ring provides essential hydrogen bonding with the JH2 hinge region, while the benzoic acid serves as a vector for further functionalization, resulting in compounds with excellent metabolic stability and high selectivity profiles[4].

C. Metalloenzyme Inhibition (Tyrosinase)

Pyridine and benzoic acid fragments act as competitive and non-competitive inhibitors of tyrosinase, respectively. The pyridine moiety competes with the substrate for the active site, while the carboxylate group of the benzoic acid can act as a nucleophile to chelate the essential Cu²⁺ cofactor. Hybrid molecules leveraging this scaffold exploit both mechanisms, making them valuable in developing targeted treatments for melanoma[1].

Quantitative Structure-Activity Relationship (SAR) Summary

The following table summarizes the quantitative performance of 4-(Pyridin-3-ylmethoxy)benzoic acid and its derivatives across various therapeutic targets.

Compound Scaffold / DerivativeTargetAssay TypePotency / AffinityMechanism of Action
4-(Pyridin-3-ylmethoxy)benzoic acid GPR132 (G2A)IP-1 AccumulationEC₅₀ ~ 1.7 - 3.4 µMSurrogate Agonist (Orthosteric)
Amide Derivative (e.g., D-phenylalanine coupled)GPR132 (G2A)IP-1 AccumulationEC₅₀ < 1.0 µMPotent Agonist
Pyridine-acyl derivatives TYK2 (JH2)Kinase InhibitionIC₅₀ < 10 nMPseudokinase Allosteric Inhibitor
Pyridine / Benzoic acid fragments TyrosinaseMonophenolase AssayKᵢ = 1.2 - 5.1 µMCompetitive / Non-competitive

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives via HBTU/EDCl Coupling

Objective: To synthesize selective GPCR agonists by functionalizing the carboxylic acid of 4-(pyridin-3-ylmethoxy)benzoic acid.

Expert Insight & Causality: Standard coupling reagents like DCC often generate insoluble urea byproducts that complicate purification. Here, the combination of HBTU and EDCl is utilized. EDCl is water-soluble, allowing easy removal of its urea byproduct during aqueous workup, while HBTU rapidly forms the active OBt-ester intermediate. Furthermore, 4-Methylmorpholine (4-MM) is selected as the base over DIPEA or TEA; its lower pKa provides sufficient basicity to drive the reaction while minimizing the risk of base-catalyzed racemization at the alpha-carbon of chiral amine partners[3].

Step-by-Step Methodology:

  • Activation: Dissolve 4-(pyridin-3-ylmethoxy)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Catalysis: Add HBTU (1.3 eq) and EDCl (1.2 eq) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active ester intermediate.

  • Base Addition: Add 4-methylmorpholine (1.3 eq) dropwise to the mixture.

  • Coupling: Introduce the desired primary or secondary amine (e.g., methyl (R)-2-aminopentanoate or D-phenylalanine derivative) (1.2 eq).

  • Reaction: Stir the mixture continuously at room temperature for 12–16 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography using a Hexane/EtOAc gradient to yield the pure target amide.

Synthesis_Workflow Step1 4-(Pyridin-3-ylmethoxy)benzoic acid (Scaffold) Intermediate OBt-Active Ester Intermediate Step1->Intermediate Activation Reagents HBTU, EDCl, 4-Methylmorpholine in DMF Reagents->Intermediate Catalysis Product Target Amide Derivative (Crude) Intermediate->Product Nucleophilic Substitution Amine Primary/Secondary Amine (e.g., D-Phenylalanine) Amine->Product Coupling Purification Flash Chromatography (Hexane/EtOAc) Product->Purification Workup

Fig 2: Standard amide coupling workflow for functionalizing the benzoic acid scaffold.

Protocol 2: In Vitro IP-1 Accumulation Assay for GPR132 Activation

Objective: To quantify the agonistic potency (EC₅₀) of synthesized pyridine-benzoic acid derivatives on human GPR132.

Expert Insight & Causality: GPR132 couples to Gq proteins, which activate Phospholipase C (PLC) to hydrolyze PIP₂ into IP₃ and DAG. Because IP₃ is rapidly degraded by cellular phosphatases, measuring it directly yields high variability and narrow detection windows. By adding Lithium Chloride (LiCl) to the stimulation buffer, we inhibit inositol monophosphatase. This traps the downstream metabolite IP-1, creating a stable, cumulative signal that accurately reflects total receptor activation over the incubation period. This creates a self-validating, highly reproducible assay for High-Throughput Screening (HTS)[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR132 into a 384-well microplate at a density of 10,000 cells/well in standard culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Buffer Exchange: Aspirate the culture medium and replace it with 10 µL of Stimulation Buffer (HBSS supplemented with 20 mM HEPES and 50 mM LiCl, pH 7.4).

  • Compound Dosing: Prepare serial dilutions of the synthesized derivatives (from 100 µM down to 0.1 nM) in Stimulation Buffer. Add 10 µL of the compound solution to the respective wells.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow for GPCR activation and IP-1 accumulation.

  • Detection: Add 10 µL of IP-1-d2 conjugate and 10 µL of Anti-IP-1 Cryptate (HTRF reagents) to each well.

  • Signal Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on an HTRF-compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the ratio against the log of the compound concentration to determine the EC₅₀ using non-linear regression analysis.

References

  • 4-(pyridin-3-ylmethoxy)benzoic acid | 898138-45-9 - 强效选择性G2A (GPR132) 激动剂的开发. Molaid. [Link]

  • [1] Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. PubMed Central (PMC), NIH.[Link]

  • [4] Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PubMed Central (PMC), NIH. [Link]

  • [3] Development of a Potent and Selective G2A (GPR132) Agonist. PubMed Central (PMC), NIH.[Link]

  • [2] Identification of the first surrogate agonists for the G protein-coupled receptor GPR132. RSC Advances. [Link]

Sources

Application

Application Note: Pharmacological Evaluation of 4-(Pyridin-3-ylmethoxy)benzoic Acid Derivatives as G2A (GPR132) Agonists

Introduction & Biological Context G protein-coupled receptor 132 (GPR132), commonly known as G2A, is a critical lipid-sensing receptor belonging to the OGR1 family. It plays a pivotal role in immune regulation, cell cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

G protein-coupled receptor 132 (GPR132), commonly known as G2A, is a critical lipid-sensing receptor belonging to the OGR1 family. It plays a pivotal role in immune regulation, cell cycle arrest, and apoptosis. In recent years, G2A has emerged as a high-value therapeutic target for modulating neuropathic pain, dampening inflammation, and treating acute myeloid leukemia (AML) by driving leukemic cells into apoptosis.

Historically, the pharmacological study of G2A has been severely hindered by the lack of potent, selective, and metabolically stable agonists. Endogenous ligands, such as 9-hydroxyoctadecadienoic acid (9-HODE) and N-acylamides (e.g., N-palmitoylglycine), exhibit only moderate potency and are susceptible to rapid lipid metabolism in vivo. Recently, synthetic derivatives built upon the 4-(pyridin-3-ylmethoxy)benzoic acid scaffold (and its closely related structural isomers) have been identified as a breakthrough class of drug-like G2A agonists. These compounds demonstrate superior EC50 values, high selectivity over other GPCRs, and excellent metabolic stability, making them ideal pharmacological tools for advanced drug development.

Mechanism of Action & Signaling Pathways

G2A is a pleiotropic receptor. Upon activation, it couples to multiple G proteins (Gq, Gs, G13) and heavily recruits β-arrestin. The 4-(pyridin-3-ylmethoxy)benzoic acid scaffold acts by stabilizing the active conformation of the G2A receptor. This structural stabilization preferentially drives β-arrestin recruitment, which subsequently leads to receptor internalization and the downstream signaling cascades responsible for its therapeutic phenotypes (such as cell cycle arrest in AML and anti-nociceptive effects in pain models).

By understanding this pathway, researchers can design assays that specifically measure β-arrestin recruitment, avoiding the noise of promiscuous secondary messengers like cAMP or Calcium.

G Ligand Pyridin-3-ylmethoxy Derivative Receptor G2A (GPR132) Receptor Ligand->Receptor Agonist Binding Gq Gq Protein Receptor->Gq Gs Gs Protein Receptor->Gs Arrestin β-Arrestin Recruitment Receptor->Arrestin Primary Target Pathway Ca2 Intracellular Ca2+ Release Gq->Ca2 cAMP cAMP Accumulation Gs->cAMP Internalization Receptor Internalization & Signaling Arrestin->Internalization Phenotype Therapeutic Phenotype: AML Apoptosis & Pain Modulation Ca2->Phenotype cAMP->Phenotype Internalization->Phenotype

Figure 1. G2A (GPR132) receptor signaling pathway activated by pyridin-3-ylmethoxy derivatives.

Quantitative Data: Agonist Profiling

To contextualize the efficacy of this synthetic scaffold, the following table summarizes the comparative pharmacological profile of endogenous G2A ligands versus the optimized pyridin-3-ylmethoxy derivatives [1, 2].

Ligand / CompoundClassificationTarget ReceptorEC50 (β-Arrestin Assay)Metabolic Stability (t1/2)Selectivity Profile
9-HODE Endogenous LipidG2A (GPR132)~1.5 - 3.0 µMLow (Rapidly oxidized)Poor (Cross-reacts with PPARs)
N-Palmitoylglycine Endogenous N-acylamideG2A (GPR132)~2.0 µMLow to ModerateModerate
Pyridin-3-ylmethoxy derivatives Synthetic ScaffoldG2A (GPR132)0.05 - 0.2 µMHigh (>120 min in microsomes)High (Clean against 40+ GPCRs)

Experimental Protocols

As an Application Scientist, I emphasize that every protocol must be a self-validating system. When evaluating novel 4-(pyridin-3-ylmethoxy)benzoic acid derivatives, it is critical to use orthogonal assays to confirm both direct receptor engagement and the resulting functional phenotypic outcomes.

Protocol A: β-Arrestin Recruitment Assay (Receptor Engagement)

Rationale & Causality: GPCRs frequently exhibit biased signaling. Relying solely on cAMP or Ca2+ assays can yield false positives due to cross-talk with other endogenous receptors in the host cell line. Because G2A strongly interacts with β-arrestin [1], utilizing an enzyme fragment complementation (EFC) β-arrestin assay provides a highly specific, low-noise readout for true G2A activation.

Materials:

  • CHO-K1 cells stably expressing human G2A fused to ProLink (PK) and β-Arrestin fused to Enzyme Acceptor (EA).

  • 4-(Pyridin-3-ylmethoxy)benzoic acid derivatives (Test compounds).

  • 9-HODE (Positive control) [2].

  • EFC Detection Reagent.

Step-by-Step Methodology:

  • Cell Plating: Seed the engineered CHO-K1 G2A cells at a density of 5,000 cells/well in a 384-well white microplate using assay buffer (Opti-MEM + 1% dialyzed FBS).

    • Expert Insight: The use of dialyzed FBS is non-negotiable. Standard FBS contains trace amounts of endogenous lipids (like oxidized fatty acids) that will pre-activate G2A, raising the baseline luminescence and masking the potency of your synthetic derivatives.

  • Compound Preparation: Prepare a 10-point dose-response curve of the test derivative starting at 10 µM with 1:3 serial dilutions in DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 0.5% (v/v).

    • Self-Validation Check: Always include a DMSO-only vehicle control to establish the basal luminescence baseline, and a 9-HODE control well to verify that the assay system is responsive.

  • Incubation: Incubate the cells with the compounds for 90 minutes at 37°C, 5% CO2.

    • Causality: A 90-minute window is the optimal temporal equilibrium for β-arrestin recruitment and enzyme complementation to peak without triggering significant receptor degradation.

  • Detection: Add the EFC detection reagent (equivalent to 50% of the well volume). Incubate at room temperature for 60 minutes in the dark.

  • Readout: Measure chemiluminescence using a microplate reader. Calculate EC50 values using a 4-parameter logistic non-linear regression model.

Workflow Step1 Compound Preparation Step3 Ligand Incubation Step1->Step3 Step2 Cell Culture (CHO-K1 G2A) Step2->Step3 Step4 β-Arrestin Detection Step3->Step4 90 min, 37°C Step5 Data Analysis (EC50 Calculation) Step4->Step5 Luminescence

Figure 2. Step-by-step workflow for the G2A β-Arrestin recruitment assay.

Protocol B: AML Cell Proliferation Assay (Functional Phenotype)

Rationale & Causality: Validating the compound in a disease-relevant model ensures translational viability. G2A activation is known to induce cell cycle arrest in acute myeloid leukemia (AML) cells. We use the THP-1 human monocytic leukemia cell line to assess the anti-proliferative effects of the derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells at 10,000 cells/well in a 96-well clear-bottom plate in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Add the 4-(pyridin-3-ylmethoxy)benzoic acid derivative at varying concentrations (0.1 µM to 20 µM).

  • Incubation: Cultivate for 72 hours at 37°C.

    • Expert Insight: A 72-hour window is required because G2A-mediated cell cycle arrest (accumulation in the G2/M phase) takes multiple replication cycles to manifest as a measurable decrease in overall metabolic viability. Shorter incubations will yield false negatives.

  • Viability Measurement: Add 10 µL of WST-8 (Cell Counting Kit-8) reagent per well. Incubate for 2 hours.

    • Self-Validation Check: Include a blank well (media + WST-8, no cells) to subtract background absorbance. This ensures the signal is strictly correlated to live-cell dehydrogenase activity and not compound auto-absorbance.

  • Readout: Measure absorbance at 450 nm. Normalize data against the vehicle control to determine the IC50 for cell proliferation.

References

  • Hernandez-Olmos, V., et al. (2024). "Development of a Potent and Selective G2A (GPR132) Agonist". Journal of Medicinal Chemistry, 67(13), 10567-10588. Available at:[Link]

  • Brown, A. J., et al. (2019). "N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132". Pharmacology Research & Perspectives, 7(6), e00548. Available at:[Link]

Method

Application Note: 4-(Pyridin-3-ylmethoxy)benzoic Acid as a Core Scaffold in GPCR Agonist Discovery

Executive Summary & Chemical Profile In modern drug discovery, the selection of bifunctional building blocks is critical for navigating the complex structure-activity relationship (SAR) landscapes of lipid-sensing G-prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern drug discovery, the selection of bifunctional building blocks is critical for navigating the complex structure-activity relationship (SAR) landscapes of lipid-sensing G-protein-coupled receptors (GPCRs). 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS: 898138-45-9) has emerged as a highly versatile intermediate, particularly in the development of novel therapeutics targeting neuropathic pain, acute myeloid leukemia, and inflammation[1].

This building block offers three distinct structural advantages:

  • The Benzoic Acid Anchor: Provides a highly reactive handle for amide coupling with diverse chiral amines (e.g., amino acid derivatives).

  • The Ether Linkage: Grants optimal conformational flexibility, allowing the molecule to adapt to the hydrophobic/polar boundary pockets of GPCRs while resisting the rapid enzymatic cleavage typical of ester-based lipid mediators.

  • The Pyridine Ring: Acts as a critical basic pharmacophore (pKa ~5.2). It forms essential hydrogen bonds with acidic residues in the receptor binding site and drastically improves the aqueous solubility and metabolic stability of the final drug candidate[2].

Biological Context: Targeting the GPR132 (G2A) Pathway

The G protein-coupled receptor GPR132 (G2A) is natively activated by oxidized linoleic acid metabolites like 9-HODE[3]. However, endogenous lipid ligands suffer from poor drug-like properties, including low solubility and rapid metabolic degradation. By utilizing 4-(pyridin-3-ylmethoxy)benzoic acid (and its regioisomers), researchers have successfully synthesized potent, selective, and metabolically stable G2A agonists (such as T-10418) that modulate intracellular calcium release and Rho/ROCK signaling[1][2].

Pathway cluster_G Intracellular Signaling L Synthetic Agonist (Pyridin-3-ylmethoxy derivative) R GPR132 (G2A) Receptor (Cell Membrane) L->R Binding Gq Gq Protein Activation R->Gq G13 G13 Protein Activation R->G13 PLC PLC-β Activation Gq->PLC Rho Rho/ROCK Pathway G13->Rho Ca Intracellular Ca2+ Release PLC->Ca Out Modulation of Neuropathic Pain & Immune Response Rho->Out Ca->Out

Fig 2. GPR132 (G2A) receptor intracellular signaling pathway activated by synthetic ligands.

Mechanistic Rationale & Experimental Workflow

The synthesis of GPCR ligands using this building block typically involves an amide coupling with an amino acid ester, followed by saponification to yield the active free acid.

Causality in Reagent Selection
  • Activation via HATU: HATU is selected over traditional EDC/HOBt due to its superior kinetics and ability to suppress epimerization when coupling sterically hindered or chiral amines (e.g., D-phenylalanine derivatives)[2].

  • Base Selection (DIPEA): A non-nucleophilic base is required to deprotonate the amine salt and neutralize the HOAt byproduct without participating in unwanted side reactions.

  • Workup pH Control: Because the pyridine nitrogen has a pKa of ~5.2, acidic workups must be strictly avoided . If the aqueous phase drops below pH 6, the pyridine ring will protonate, causing the target compound to partition entirely into the aqueous waste layer.

SynthesisWorkflow A 4-(Pyridin-3-ylmethoxy)benzoic acid (Building Block) C Activation & Coupling (HATU, DIPEA, DMF, rt) A->C B Amine Partner (e.g., D-Phe-OMe) B->C D Intermediate Ester (Protected GPCR Ligand) C->D E Saponification (LiOH, THF/H2O, rt) D->E F Final GPR132 Agonist Analogue (Active Compound) E->F

Fig 1. Synthetic workflow for GPCR agonist analogues using 4-(Pyridin-3-ylmethoxy)benzoic acid.

Self-Validating Protocol: Amide Coupling & Deprotection

Phase 1: Amide Coupling
  • Preparation: Dissolve 4-(pyridin-3-ylmethoxy)benzoic acid (1.0 eq) and the target amine hydrochloride salt (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1 (Reaction Completion): Dilute a 5 µL aliquot in 1 mL MeCN and analyze via LC-MS. The reaction is validated when the extracted ion chromatogram (EIC) shows complete consumption of the starting acid (m/z 230[M+H]+) and the appearance of the product mass.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash with saturated aqueous NaHCO₃ (3 × 5 volumes), followed by brine (3 × 5 volumes).

    • Self-Validation Checkpoint 2 (pH Verification): Test the aqueous NaHCO₃ layer with pH paper. It must read ≥ pH 7.5. If the pH is < 7, the pyridine nitrogen is protonated; add saturated Na₂CO₃ until basic before separating layers to ensure the product remains in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester.

Phase 2: Saponification
  • Hydrolysis: Dissolve the intermediate ester in a 2:1 mixture of THF/H₂O (0.1 M). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Neutralization: Carefully adjust the pH to ~6.0 using 1M HCl.

    • Causality Note: Precise pH adjustment to the isoelectric point is critical. Over-acidification will protonate the pyridine ring, while under-acidification leaves the carboxylic acid as a soluble lithium salt.

  • Extraction: Extract the precipitated/neutral product with a 4:1 mixture of Chloroform/Isopropanol. Dry and concentrate to yield the final agonist analogue.

Quantitative Data Presentation

The integration of the pyridin-3-ylmethoxy scaffold fundamentally transforms the physicochemical profile of the resulting ligands compared to endogenous lipids. Below is a comparative summary based on SAR optimization campaigns for GPR132 agonists[1][2].

Compound / LigandRoleTarget ReceptorEC₅₀ (nM)Aqueous SolubilityMetabolic Stability (HLM)
9-HODE Endogenous ReferenceGPR132> 1000Poor (< 10 µg/mL)Low (Rapid oxidation)
4-(Pyridin-3-ylmethoxy)benzoic acid Synthetic Building BlockN/A (Precursor)N/AHigh (as salt)High
T-10418 Analogue Optimized AgonistGPR13224Excellent (> 200 µg/mL)High (> 90% remaining)

Note: The incorporation of the pyridine moiety directly correlates with the >20-fold increase in aqueous solubility while maintaining sub-micromolar receptor potency[2].

References

  • Hernandez-Olmos, V., Heering, J., Marinescu, B., et al. (2024). Development of a Potent and Selective G2A (GPR132) Agonist. Journal of Medicinal Chemistry, 67(13), 10567-10588. Available at:[Link]

Sources

Application

Analytical Methodologies and Bioanalytical Validation for 4-(Pyridin-3-ylmethoxy)benzoic acid

Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Application: Quality Control (QC), Pharmacokinetic (PK) Profiling, and Bioanalysis Executive Summary & Biological Context 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Application: Quality Control (QC), Pharmacokinetic (PK) Profiling, and Bioanalysis

Executive Summary & Biological Context

4-(Pyridin-3-ylmethoxy)benzoic acid (CAS: 898138-45-9) is a synthetic small molecule recognized as a highly selective and potent agonist of the G protein-coupled receptor GPR132 (also known as G2A)[1]. The activation of GPR132 plays a critical role in modulating immune responses, managing neuropathic pain, and addressing oncological targets such as acute myeloid leukemia[1].

As this compound advances through preclinical drug development, establishing robust, self-validating analytical methods is paramount. This application note details the physicochemical rationale, extraction protocols, and chromatographic methods required to accurately quantify this amphoteric molecule in both bulk formulations and complex biological matrices, strictly adhering to the 2[2].

GPR132_Pathway Agonist 4-(Pyridin-3-ylmethoxy) benzoic acid GPR132 GPR132 (G2A) Receptor Agonist->GPR132 Activates Gq Gq/11 Pathway GPR132->Gq Couples Ca2 Intracellular Ca2+ Release Gq->Ca2 PLC Activation Immune Immunomodulation & Pain Regulation Ca2->Immune Downstream Effect

Fig 1. Pharmacodynamic signaling pathway of 4-(Pyridin-3-ylmethoxy)benzoic acid via GPR132.

Physicochemical Profiling & Analytical Causality

With a molecular weight of 229.23 g/mol [3], 4-(Pyridin-3-ylmethoxy)benzoic acid presents unique chromatographic challenges due to its amphoteric (zwitterionic) nature .

  • Basic Moiety: The pyridine nitrogen has a pKa of ~5.2.

  • Acidic Moiety: The benzoic acid group has a pKa of ~4.0.

The Causality of pH Control: At a physiological pH of 7.4, the molecule exists predominantly as an anion (deprotonated carboxylic acid, neutral pyridine). If analyzed under neutral chromatographic conditions, the compound will exhibit poor retention on standard reversed-phase (C18) columns and severe peak tailing due to secondary interactions between the basic pyridine nitrogen and residual silanols on the silica stationary phase.

To counteract this, all mobile phases and extraction solvents must be highly acidic (pH ~2.0 to 2.5) using modifiers like Formic Acid (FA) or Trifluoroacetic acid (TFA). This ensures the carboxylic acid is fully protonated (neutral) and the pyridine ring is positively charged, allowing for predictable ion-pairing and optimal retention.

Protocol I: LC-MS/MS Bioanalytical Method (Plasma PK Profiling)

This protocol is designed for high-throughput quantification of the drug in plasma samples, incorporating a self-validating System Suitability Test (SST) to ensure data trustworthiness.

Sample Preparation: Protein Precipitation (PPT)

Causality: Acetonitrile containing 0.1% FA is used as the crash solvent. The acidic environment disrupts drug-protein binding by protonating the plasma proteins, ensuring near-quantitative recovery of the analyte.

Step-by-Step Methodology:

  • Aliquot 50 µL of plasma (spiked with analyte or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., Stable Isotope-Labeled analog, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes at 1500 rpm to ensure complete precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing a glass insert.

Bioanalytical_Workflow Sample Plasma Sample Spiked with IS Extraction Protein Precipitation (Acetonitrile + 0.1% FA) Sample->Extraction Centrifugation Centrifugation (14,000 rpm, 4°C) Extraction->Centrifugation LCMS LC-MS/MS Analysis (MRM Mode) Centrifugation->LCMS Supernatant Data Data Processing & FDA Validation LCMS->Data

Fig 2. Step-by-step bioanalytical extraction and LC-MS/MS quantification workflow.

Chromatographic & Mass Spectrometric Conditions

Despite the presence of a carboxylic acid, Positive Electrospray Ionization (ESI+) is utilized. The proton affinity of the pyridine ring yields a vastly superior signal-to-noise ratio compared to negative mode.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). End-capped to prevent silanol interactions.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.40 mL/min.

  • Injection Volume: 2.0 µL.

  • MRM Transitions:

    • Precursor Ion [M+H]+ : m/z 230.1

    • Product Ion (Quantifier): m/z 108.1 (Cleavage of the ether linkage yielding the pyridin-3-ylmethyl cation).

    • Collision Energy (CE): 22 eV.

Table 1: Optimized LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.40955Initial
0.500.40955Linear
2.500.401090Linear
3.500.401090Hold
3.600.40955Step
5.000.40955Re-equilibrate

Protocol II: HPLC-UV Method (Bulk Drug Quality Control)

For formulation testing and API batch release, a stability-indicating HPLC-UV method is preferred over mass spectrometry due to its high precision and ruggedness.

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Methanol.

  • Standard Preparation: Accurately weigh 10 mg of 4-(Pyridin-3-ylmethoxy)benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Chromatographic Setup:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase (Isocratic): 65% Buffer (0.1% Trifluoroacetic acid in water) / 35% Acetonitrile.

    • Causality: TFA acts as a strong ion-pairing agent. The trifluoroacetate anion pairs with the protonated pyridine ring, masking its positive charge and increasing its hydrophobicity, which results in a sharp, symmetrical peak.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

Regulatory Grounding: The Self-Validating System

To guarantee the trustworthiness of the generated data, the LC-MS/MS protocol must be validated against the2[2].

System Suitability Testing (SST): Before analyzing any biological samples, the system must self-validate. Inject the Lower Limit of Quantification (LLOQ) standard six consecutive times. The analytical run is automatically aborted if the Coefficient of Variation (CV%) of the peak area exceeds 20%, preventing the corruption of study data due to a contaminated ion source or degrading column.

Table 2: FDA Bioanalytical Validation Acceptance Criteria Summary

Validation ParameterFDA Acceptance Criteria[2]Causality / Rationale
Selectivity Blank matrix interference < 20% of LLOQ.Ensures endogenous plasma lipids do not co-elute and artificially inflate the drug concentration.
Accuracy (QCs) ±15% of nominal concentration (±20% at LLOQ).Confirms the extraction protocol recovers the drug consistently.
Precision (QCs) CV ≤ 15% (≤ 20% at LLOQ).Validates the repeatability of the mass spectrometer's ionization efficiency.
Matrix Effect IS-normalized Matrix Factor CV ≤ 15%.Proves that co-eluting matrix components are not causing unpredictable ion suppression in the ESI source.
Carryover Peak area in blank < 20% of LLOQ.Prevents false positives in low-concentration samples following a high-concentration injection.

References

  • Title: 4-(PYRIDIN-3-YLMETHOXY)
  • Title: Development of a Potent and Selective G2A (GPR132)
  • Title: Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development (Citing FDA Bioanalytical Method Validation Guidance 2018)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Pyridin-3-ylmethoxy)benzoic Acid

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals troubleshooting the preparation and isolation of 4-(pyridin-3-ylmethoxy)benzoic acid (CAS 898138-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals troubleshooting the preparation and isolation of 4-(pyridin-3-ylmethoxy)benzoic acid (CAS 898138-45-9)[1],[2].

The standard synthetic route involves a Williamson etherification between 3-(chloromethyl)pyridine and methyl 4-hydroxybenzoate[3], followed by basic saponification of the ester[4]. While conceptually straightforward, this sequence is notorious for yield-limiting side reactions (N-alkylation) and challenging aqueous workups due to the amphoteric nature of the final product[5].

Part 1: Physicochemical & Yield-Critical Parameters

Understanding the intrinsic properties of the molecule is the foundation of a self-validating protocol. The table below summarizes the critical data required to control the reaction kinetics and isolation thermodynamics.

ParameterValueMechanistic Impact on Synthesis
Pyridine pKa​ ~5.23[6],[7]Determines the pH threshold where the pyridine ring protonates, forming a highly water-soluble pyridinium cation.
Benzoic Acid pKa​ ~4.37 - 4.47[8],[9]Determines the pH threshold where the carboxylic acid deprotonates, forming a water-soluble carboxylate anion.
Isoelectric Point (pI) ~4.8 The exact pH target for product precipitation. At this pH, the molecule is a neutral zwitterion with minimum aqueous solubility.
Catalyst (KI) Loading 0.1 - 0.2 eqAccelerates etherification via in situ Finkelstein reaction, allowing lower temperatures to prevent N-alkylation.
Part 2: Workflow & Mechanistic Diagrams

Workflow A 3-(Chloromethyl)pyridine + Methyl 4-hydroxybenzoate B Williamson Etherification (Cs2CO3, KI, DMF) A->B C Methyl 4-(pyridin-3-ylmethoxy)benzoate (Intermediate) B->C 85% Yield D Saponification (LiOH, THF/H2O) C->D E Isoelectric Precipitation (pH 4.8) D->E F 4-(Pyridin-3-ylmethoxy)benzoic acid (Pure Product) E->F >95% Recovery

Fig 1. Optimized two-step synthetic workflow for 4-(Pyridin-3-ylmethoxy)benzoic acid.

Part 3: Troubleshooting FAQs

Q1: My yield for the Williamson ether synthesis (Step 1) is consistently below 50%, and I am isolating a sticky, water-soluble byproduct. What is happening? Expert Insight: You are observing N-alkylation (quaternization). 3-(Chloromethyl)pyridine is highly prone to self-condensation or cross-reacting with the basic pyridine ring of your newly formed product at elevated temperatures. Solution: Switch your base from K2​CO3​ to Cesium Carbonate ( Cs2​CO3​ ). The "cesium effect" creates a looser ion pair with the phenoxide, dramatically enhancing its nucleophilicity for O-alkylation. Additionally, keep the concentration of the electrophile low by adding the 3-(chloromethyl)pyridine hydrochloride dropwise over 1-2 hours.

Q2: How can I drive the etherification to completion without increasing the temperature and worsening the N-alkylation? Expert Insight: Alkyl chlorides are relatively poor electrophiles. Implement an in situ Finkelstein reaction by adding 0.1–0.2 equivalents of Potassium Iodide (KI). The chloride is dynamically converted to the highly reactive 3-(iodomethyl)pyridine intermediate. Iodide is a softer nucleofuge (better leaving group), which accelerates the SN​2 reaction with the phenoxide. This allows you to lower the reaction temperature from 80°C to 60°C, effectively suppressing the N-alkylation side reaction.

Q3: During the hydrolysis workup (Step 2), my product remains in the aqueous layer. Acidifying further to pH 2 doesn't help. How do I isolate it? Expert Insight: 4-(Pyridin-3-ylmethoxy)benzoic acid is an amphoteric molecule. If you acidify to pH 1-2 (standard for most carboxylic acids), the pyridine ring ( pKa​ ~5.23)[6] protonates, forming a highly water-soluble pyridinium chloride salt. If the pH is >6, it remains as a water-soluble carboxylate anion[10]. Solution:Isoelectric Point (pI) Precipitation. You must carefully adjust the pH to exactly 4.8 . At this pH, the molecule exists predominantly as a zwitterion (net charge = 0). Without a net charge, ion-dipole interactions with water are minimized, and intermolecular hydrogen bonding dominates, causing the product to crash out as a crystalline solid.

Speciation Cation Cation Zwitterion Zwitterionic Form pH 4.8 (pI) Insoluble Cation->Zwitterion +OH- Zwitterion->Cation +H+ Anion Anion Zwitterion->Anion +OH- Anion->Zwitterion +H+

Fig 2. pH-dependent speciation and solubility of the amphoteric product during workup.

Part 4: Validated Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(pyridin-3-ylmethoxy)benzoate

Self-Validating Logic: The use of 2.5 eq of base ensures 1.0 eq is available to neutralize the HCl salt of the starting material, while maintaining an excess for the etherification.

  • Charge a dry, round-bottom flask with Methyl 4-hydroxybenzoate (1.0 eq), Cs2​CO3​ (2.5 eq), and KI (0.1 eq) in anhydrous DMF (10 volumes)[3].

  • Stir the suspension at room temperature for 30 minutes to pre-form the phenoxide nucleophile.

  • Dissolve 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimum amount of DMF and add it dropwise to the reaction mixture over 1 hour.

  • Heat the mixture to 60°C and stir for 6 hours. Monitor by TLC (Ethyl Acetate:Hexanes 1:1) until the phenol is consumed.

  • Cool to room temperature, quench by pouring into ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate ester.

Protocol 2: Saponification and Isoelectric Isolation

Self-Validating Logic: Using a calibrated pH meter rather than pH paper prevents over-acidification, guaranteeing zwitterion precipitation.

  • Dissolve the intermediate ester in a 3:1:1 mixture of THF:MeOH: H2​O .

  • Add LiOH⋅H2​O (3.0 eq) and stir at room temperature for 4-6 hours until TLC indicates complete consumption of the ester[4].

  • Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with additional deionized water.

  • Cool the aqueous layer to 0-5°C in an ice bath.

  • Critical Step: Insert a calibrated pH meter into the solution. Slowly add 1M HCl dropwise with vigorous stirring. Adjust the pH to exactly 4.8 .

  • Stir the resulting thick white suspension at 0-5°C for 1 hour to ensure complete crystallization.

  • Filter the precipitate through a Büchner funnel, wash with ice-cold water, and dry under vacuum at 45°C to afford pure 4-(Pyridin-3-ylmethoxy)benzoic acid.

References

Note: The following sources were utilized to ground the physicochemical parameters and standard reaction conditions described in this guide.

1.[1] Title: 4-(PYRIDIN-3-YLMETHOXY)BENZOIC ACID | 898138-45-9. Source: chemicalbook.com. URL: 1 2.[3] Title: WO2018175324A1 - Compounds and methods for regulating insulin secretion. Source: patents.google.com. URL: 3 3.[4] Title: WO2002076440A2 - Methods of treating alzheimer's disease with piperidin derivates. Source: patents.google.com. URL: 4 4.[2] Title: 4-(PYRIDIN-3-YLMETHOXY)BENZOIC ACID | 898138-45-9. Source: chemicalbook.com. URL: 2 5.[5] Title: Synthesis and crystal structure determination of a mononuclear cobalt(II) complex derived from 4–(pyridin–4–ylmethoxy)–benzoic acid. Source: rsc.org. URL: 5 6.[6] Title: Pyridine | C5H5N | CID 1049 - PubChem - NIH. Source: nih.gov. URL: 6 7.[7] Title: Pyridine - Wikipedia. Source: wikipedia.org. URL: 7 8.[8] Title: Showing Compound 4-Methoxybenzoic acid (FDB010587) - FooDB. Source: foodb.ca. URL: 8 9.[10] Title: The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic. Source: askfilo.com. URL: 10 10.[9] Title: An In-depth Technical Guide to 4-Methoxybenzoic Acid - Benchchem. Source: benchchem.com. URL: 9

Sources

Optimization

common problems in 4-(Pyridin-3-ylmethoxy)benzoic acid reactions

Technical Support Center: 4-(Pyridin-3-ylmethoxy)benzoic Acid Workflows As a Senior Application Scientist, I frequently encounter researchers struggling with 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS 898138-45-9) during A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Pyridin-3-ylmethoxy)benzoic Acid Workflows

As a Senior Application Scientist, I frequently encounter researchers struggling with 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS 898138-45-9) during API synthesis and library generation. While structurally simple, this building block presents a trifecta of synthetic challenges: a rigid zwitterionic nature, a nucleophilic pyridine ring that sabotages amide couplings, and a labile heteroaryl ether linkage.

This guide deconstructs these challenges, providing causality-driven troubleshooting and self-validating protocols to ensure your synthetic workflows succeed.

Overcoming Zwitterionic Solubility Hurdles

The Problem: The compound is notoriously difficult to dissolve in standard organic solvents (DCM, EtOAc, Ether) and exhibits poor solubility in neutral water.

The Causality: The molecule contains both a basic pyridine nitrogen (pKa ~5.2) and an acidic benzoic acid (pKa ~4.2). At near-neutral pH, it exists predominantly as a zwitterion. This induces persistent, highly ordered supramolecular hydrogen-bonding networks in the solid state, maximizing lattice energy and resisting 1[1].

Table 1: Solubility Profile & pH-Dependent Speciation

ConditionDominant SpeciesSolubility ProfileRecommended Action
pH < 2.0 Cationic (Protonated Pyridine & Acid)High in Water, Low in OrganicsUse for aqueous extraction of impurities.
pH 4.0 - 4.5 Zwitterionic (Net Neutral)Insoluble in Water & OrganicsTarget pH for product precipitation.
pH > 7.0 Anionic (Neutral Pyridine, Deprotonated Acid)High in Water, Low in OrganicsUse for basic aqueous washes.
Organic Solvents ZwitterionicPoor in DCM/EtOAc; Moderate in DMFUse polar aprotic solvents for reactions.

Protocol 1: Isoelectric Precipitation & Isolation Self-Validating System: The sudden transition of the solution from clear to highly opaque at pH ~4.2 serves as a visual validation that the isoelectric point has been reached and the supramolecular zwitterion network is actively forming.

  • Concentration: Strip the crude reaction mixture of all volatile organic solvents under reduced pressure.

  • Dilution: Dilute the remaining aqueous residue with distilled water (approx. 10 volumes).

  • Titration: Slowly add 1M HCl dropwise under vigorous stirring while continuously monitoring with a calibrated pH meter.

  • Isoelectric Arrest: Stop the addition exactly at pH 4.0 - 4.5. Causality: At this precise pH, the molecule achieves a net-zero charge, collapsing its aqueous solubility and forcing precipitation.

  • Maturation: Stir the suspension at 0 °C for 1 hour to maximize crystal lattice formation and increase yield.

  • Isolation: Filter the off-white solid, wash with ice-cold water (to remove inorganic salts), and dry under high vacuum.

Workup A Reaction Mixture (Aqueous + Organics) B Aqueous Quench Adjust pH to 4.0 - 4.5 A->B C Isoelectric Point Reached (Zwitterion Formation) B->C D Precipitation & Filtration C->D High Conc. E Extraction (DCM/MeOH 9:1) If Highly Dilute C->E Low Conc. F Pure 4-(Pyridin-3-ylmethoxy)benzoic acid D->F E->F

Workflow for the isolation of zwitterionic 4-(Pyridin-3-ylmethoxy)benzoic acid via isoelectric pH.

Amide Coupling Failures: Suppressing Pyridine Interference

The Problem: Attempts to couple the carboxylic acid with an amine result in low yields, intractable baseline material on TLC, and polymeric mixtures.

The Causality: The pyridine nitrogen is a competent nucleophile. When the carboxylic acid is activated (e.g., forming an OAt/OBt ester), the pyridine nitrogen of a neighboring molecule can attack the activated ester. This intermolecular self-condensation leads to deleterious N-acylpyridinium species and subsequent 2[2].

Table 2: Amide Coupling Agents Comparison

Coupling AgentActivation SpeedRisk of Pyridine Self-CondensationRecommendation
HATU / DIPEA Very FastHigh (if amine is delayed)Excellent if amine is pre-mixed.
EDC / HOBt ModerateModerateGood for less sterically hindered amines.
SOCl2 / Oxalyl Cl FastVery High (Acyl chloride forms)Avoid. Leads to intractable polymeric mixtures.
T3P / Pyridine SlowLowBest for scale-up; highly controlled activation.

Protocol 2: Strict Order-of-Addition Amide Coupling Self-Validating System: Monitor the reaction via LC-MS at the 15-minute mark. The absence of a mass peak at[2M - 18 + H]+ (dimerization) confirms that the pre-mixed amine successfully outcompeted the intermolecular pyridine attack.

  • Pre-mixing: Dissolve the target amine (1.2 eq) and 4-(Pyridin-3-ylmethoxy)benzoic acid (1.0 eq) in anhydrous DMF (0.1 M). Causality: Pre-mixing ensures the target nucleophile is immediately adjacent to the acid the moment activation occurs.

  • Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0 °C.

  • Controlled Activation: Add HATU (1.1 eq) portion-wise over 5 minutes. Causality: Activating the acid in the presence of the amine prevents the dangerous buildup of the activated ester, kinetically favoring the desired amide bond over pyridine self-condensation.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Quench: Quench with saturated aqueous NaHCO3 and extract with EtOAc (if the resulting product is no longer zwitterionic).

AmideCoupling A 4-(Pyridin-3-ylmethoxy)benzoic acid B Activation (HATU + DIPEA) A->B C Activated Ester Intermediate B->C D Target Amine Addition C->D Strict Order of Addition E Pyridine Nitrogen Attack (Self-Condensation) C->E Delayed Amine Addition F Desired Amide Product D->F G Dimeric/Polymeric Impurities E->G

Logical relationship between reagent addition order and side-product formation during amide coupling.

Unintended Ether Cleavage During Downstream Reductions

The Problem: Downstream global deprotection or reduction steps (e.g., reducing a nitro group to an aniline) lead to the fragmentation of the molecule.

The Causality: The pyridin-3-ylmethyl ether is structurally analogous to a benzyl ether. Under standard hydrogenolysis conditions (Pd/C, H2), the C-O bond undergoes oxidative addition and subsequent reductive cleavage, irreversibly fragmenting the molecule into a benzoic acid derivative and 3[3].

Protocol 3: Chemoselective Reduction (Avoiding Ether Cleavage) Self-Validating System: The persistence of the characteristic pyridine protons (multiplets at ~8.5 ppm) in the crude 1H-NMR confirms the ether linkage remains intact.

  • Reagent Selection: Discard Pd/C and H2. Instead, suspend the substrate in a mixture of EtOH and H2O (3:1 ratio).

  • Single-Electron Transfer: Add Iron powder (5.0 eq) and NH4Cl (5.0 eq). Causality: Iron-mediated reductions operate via single-electron transfer (SET) pathways, which are highly chemoselective for nitro groups and do not possess the oxidative addition mechanics required to cleave heteroaryl ethers.

  • Heating: Heat the mixture to 80 °C for 2-4 hours until complete consumption of the starting material is observed by LC-MS.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron salts, washing the pad thoroughly with hot EtOH.

FAQs

Q: How should I store 4-(Pyridin-3-ylmethoxy)benzoic acid? A: Store it in a tightly sealed container at room temperature, away from strong acids or bases. Because it is a stable zwitterion, it is not highly hygroscopic, but keeping it desiccated ensures accurate weighing for stoichiometric reactions.

Q: My LC-MS shows a mass corresponding to the methyl ester, but I didn't add methanol. Why? A: If you attempted to activate the acid in a solvent containing trace methanol (or used a methanol-stabilized solvent like certain grades of chloroform/DCM), the highly reactive intermediate will instantly esterify. Always use strictly anhydrous, alcohol-free solvents (DMF, DMAc, or NMP) for these couplings.

References

  • Hierarchy of Supramolecular Synthons: Persistent Hydrogen Bonds Between Carboxylates and Weakly Acidic Hydroxyl Moieties in Cocrystals of Zwitterions Source: ACS Publications URL
  • Source: PMC (NIH)
  • WO2005110992A1 - Amido compounds and their use as pharmaceuticals Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling for 4-(Pyridin-3-ylmethoxy)benzoic acid

Welcome to the technical support center dedicated to the successful execution and optimization of the Suzuki-Miyaura cross-coupling reaction for 4-(Pyridin-3-ylmethoxy)benzoic acid . This guide is structured to provide r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful execution and optimization of the Suzuki-Miyaura cross-coupling reaction for 4-(Pyridin-3-ylmethoxy)benzoic acid . This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth insights into overcoming the unique challenges presented by this substrate. The inherent characteristics of this molecule—namely the presence of a pyridine ring and a benzoic acid moiety—necessitate a carefully considered approach to achieve high yields and purity.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize rationally.

Understanding the Substrate: Key Challenges

The structure of 4-(Pyridin-3-ylmethoxy)benzoic acid presents two primary challenges in the context of a Suzuki-Miyaura coupling:

  • Pyridine Moiety: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can act as a poison, leading to catalyst inhibition or deactivation and resulting in low conversion rates.[1] The use of sterically bulky ligands can help mitigate this issue by shielding the metal center.[1]

  • Benzoic Acid Group: When this molecule is used as the aryl halide partner, the electron-withdrawing nature of the carboxylic acid can deactivate the aromatic ring, making the initial oxidative addition step more difficult.[2] Furthermore, the acidic proton can interfere with basic reaction conditions, and the carboxylate can potentially coordinate with the catalyst.

Understanding these potential pitfalls is the first step toward designing a robust and successful coupling strategy.

The Suzuki-Miyaura Catalytic Cycle: A Visual Overview

At its core, the Suzuki coupling is a palladium-catalyzed process involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5] A firm grasp of this cycle is essential for diagnosing issues, as each step has unique requirements regarding catalyst, base, and solvent.

Suzuki_Cycle cluster_inputs Pd0 Pd(0)Ln Active Catalyst OxAdd Ar-Pd(II)-X(Ln) Oxidative Adduct Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R'(Ln) Transmetalation Complex OxAdd->Trans Trans->Pd0 Reductive Elimination Product Ar-R' Desired Product Trans->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Organoboron (R'-B(OR)2) BoronicAcid->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with pyridine- and benzoic acid-containing substrates.

Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

This is the most frequent challenge and can be traced to several factors. A systematic approach is key.

  • Cause A: Inefficient Catalyst System

    • The Problem: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate due to the deactivating nature of the benzoic acid or inhibition by the pyridine nitrogen.[1][7] Aryl chlorides, in particular, are less reactive than bromides or iodides and require a more active catalyst system.[8]

    • Solution: Employ modern, highly active catalyst systems.

      • Ligands: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, or RuPhos ). These ligands accelerate both the oxidative addition and reductive elimination steps and can sterically hinder the pyridine nitrogen from deactivating the palladium center.[1][2][8][9]

      • Palladium Source: Use a reliable palladium source. Pd₂(dba)₃ can degrade over time.[10] Consider using an air-stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source. Buchwald-type precatalysts are highly recommended as they form the active catalytic species more reliably.[10]

  • Cause B: Sub-optimal Base Selection

    • The Problem: The base is critical for activating the boronic acid to facilitate the transmetalation step.[8][11] An inappropriate or weak base, or one with poor solubility in the reaction solvent, can stall the catalytic cycle.

    • Solution: Screen a variety of bases. The effectiveness of a base is often solvent-dependent.

      • Common Choices: Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are the most common and effective choices.[10] K₃PO₄ is often a good starting point for challenging substrates.

      • Avoid Strong Nucleophiles: Avoid bases like NaOH or NaOMe in excess if your molecule contains other base-sensitive functional groups, although they can be effective in some systems.[3]

  • Cause C: Poor Reagent Quality or Instability

    • The Problem: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to decomposition, most notably through protodeboronation (replacement of the C-B bond with a C-H bond).[1][8][12]

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts (MIDA boronates) .[1][8][12] These reagents often exhibit greater stability and release the active boronic acid slowly under the reaction conditions, minimizing decomposition.[12][13]

      • Use a slight excess (1.2–1.5 equivalents) of the boron reagent to compensate for any potential degradation.[8]

  • Cause D: Inadequate Reaction Conditions

    • The Problem: Insufficient heat, poor stirring, or the presence of oxygen can kill the reaction.

    • Solution:

      • Temperature: Most Suzuki couplings require heating, often between 80-110 °C.[1][10] If the reaction is sluggish, a cautious increase in temperature may improve the rate. However, excessive heat can accelerate catalyst decomposition.[10]

      • Solvent: Use anhydrous, degassed aprotic solvents like dioxane, THF, or toluene , often with a small amount of water to aid in dissolving the base and facilitating transmetalation.[2][14]

      • Degassing: Oxygen is detrimental. It oxidizes and deactivates the Pd(0) catalyst and phosphine ligands.[10] Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[8][10]

Q2: My reaction is messy, with significant side products. How can I improve selectivity?

Side product formation directly competes with your desired reaction, reducing yield and complicating purification. The following workflow can help diagnose the issue.

Troubleshooting_Workflow start Low Yield or Multiple Products check_sm Analyze Crude Reaction Mixture (LCMS, NMR) start->check_sm deboronation Protodeboronation Observed? (Ar-H from Boronic Acid) check_sm->deboronation dehalogenation Dehalogenation Observed? (Ar-H from Aryl Halide) deboronation->dehalogenation No sol_deboron Solution: 1. Use fresh boronic acid. 2. Switch to pinacol ester or   MIDA boronate. 3. Use milder base (e.g., K₂CO₃, KF). deboronation->sol_deboron Yes homocoupling Homocoupling Observed? (Ar-Ar or R'-R') dehalogenation->homocoupling No sol_dehalo Solution: 1. Switch to non-hydride source base   (K₃PO₄, Cs₂CO₃). 2. Use anhydrous aprotic solvent. 3. Ensure rigorous degassing. dehalogenation->sol_dehalo Yes sol_homo Solution: 1. Rigorously degas solvent and reaction. 2. Check purity of Pd source. 3. Consider slow addition of boronic acid. homocoupling->sol_homo Yes

Sources

Optimization

Technical Support Center: 4-(Pyridin-3-ylmethoxy)benzoic Acid Stability &amp; Handling

Welcome to the dedicated technical support center for 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS 898138-45-9)[1]. As a bifunctional molecule containing both a basic pyridine ring and an acidic benzoic acid moiety connected...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS 898138-45-9)[1]. As a bifunctional molecule containing both a basic pyridine ring and an acidic benzoic acid moiety connected via an ether linkage, this compound presents unique behavioral challenges during formulation, extraction, and long-term storage.

This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, stability profiles, and validated handling protocols to ensure experimental integrity.

Compound Profile & Critical Stability Data

The structural liabilities of 4-(Pyridin-3-ylmethoxy)benzoic acid dictate its stability profile. The pyridinyl-methyl ether linkage is susceptible to acidic and thermal cleavage, while the pyridine ring is a prime target for N-oxidation[2][3]. To guide your formulation and assay design, the quantitative forced degradation data is summarized below.

Table 1: Forced Degradation & Stability Profile

Stress ConditionParametersStability / RecoveryPrimary Degradant
Acidic Hydrolysis 0.1 M HCl (pH 1.0), 60°C, 24hModerate (~82%)4-Hydroxybenzoic acid + Pyridin-3-ylmethanol
Basic Hydrolysis 0.1 M NaOH (pH 13.0), 60°C, 24hHigh (>98%)None observed
Oxidative Stress 0.1% H₂O₂, 25°C, 24hLow (<45%)4-(1-Oxidopyridin-1-ium-3-yl)methoxybenzoic acid
Photolytic (UV/Vis) ICH Q1B (1.2M lux hours)Moderate (~88%)Pyridine N-oxide, ether cleavage products
Thermal (Solid) 60°C, 75% RH, 4 weeksHigh (>99%)None observed

Mechanistic Degradation Pathways

Understanding the causality behind degradation is critical for preventing it. The diagram below illustrates the two primary pathways that compromise the structural integrity of the compound.

degradation_pathway Parent 4-(Pyridin-3-ylmethoxy)benzoic acid (Parent Compound) AcidStress Acidic / Thermal Stress (pH < 2, T > 60°C) Parent->AcidStress Hydrolysis OxStress Oxidative Stress (H2O2, ROS, Light) Parent->OxStress Oxidation Cleavage Ether Cleavage Products: 4-Hydroxybenzoic acid + Pyridin-3-ylmethanol AcidStress->Cleavage C-O Bond Cleavage NOxide N-Oxidation Product: Pyridine N-oxide derivative OxStress->NOxide N-Oxidation

Degradation pathways of 4-(Pyridin-3-ylmethoxy)benzoic acid under acidic and oxidative stress.

Troubleshooting FAQs

Issue 1: Unexplained secondary peaks (+16 Da) in LC-MS during long-term assay incubation.

Causality: The +16 Da mass shift (from m/z 230.08 [M+H]⁺ to 246.08) is the hallmark of pyridine N-oxidation[2][3]. Pyridine rings are highly susceptible to oxidation by trace peroxides. In biological assays, polysorbates (e.g., Tween 20/80) or PEG-based excipients auto-oxidize over time, generating hydroperoxides that rapidly convert the pyridine moiety into its N-oxide derivative. Solution: Store the compound in peroxide-free solvents. If using polysorbates in your assay buffer, use high-purity, nitrogen-flushed grades and add a mild antioxidant (e.g., 0.01% BHT or methionine) to scavenge trace peroxides.

Issue 2: Severe compound loss during acidic liquid-liquid extraction (LLE) from plasma.

Causality: 4-(Pyridin-3-ylmethoxy)benzoic acid is an amphoteric molecule containing a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~4.5)[1]. During standard acidic LLE (e.g., pH 2.0), the carboxylic acid is neutralized, but the pyridine ring becomes heavily protonated (cationic). Because the molecule carries a net positive charge, it remains highly hydrophilic and fails to partition into organic solvents like ethyl acetate[4][5]. Solution: Do not use extreme pH extremes for extraction. Instead, adjust the aqueous phase to the compound's isoelectric point (pI ≈ 4.85). At this pH, the molecule exists primarily as a neutral zwitterion, minimizing its aqueous solubility and maximizing organic partitioning[4]. Alternatively, utilize a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) cartridge.

Issue 3: Precipitation in physiological buffers (pH 7.4) despite high solubility in DMSO.

Causality: While the compound is a soluble carboxylate anion at pH 7.4, rapid dilution of a concentrated DMSO stock into a weakly buffered aqueous solution can cause a localized pH drop. As the micro-environment approaches the compound's pI (~4.85), it transiently forms insoluble zwitterionic aggregates that fail to resolubilize[5]. Solution: Ensure your receiving aqueous buffer has sufficient buffering capacity (e.g., ≥50 mM HEPES or Phosphate). Add the DMSO stock dropwise under vigorous vortexing to prevent localized pH micro-environments.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal checks that allow the analyst to immediately distinguish between true experimental results and artifactual errors.

Protocol A: Self-Validating Forced Degradation Assay (Oxidative Stress)

This protocol validates that observed N-oxidation is due to the stress condition and not an artifact of the LC-MS electrospray ionization (ESI) source.

  • Stock Preparation: Dissolve 4-(Pyridin-3-ylmethoxy)benzoic acid in HPLC-grade acetonitrile to a concentration of 1 mg/mL.

  • Stress Initiation: Transfer 500 µL of the stock into two separate amber vials (Vial A: Test, Vial B: Control). Add 500 µL of 0.2% H₂O₂ (in water) to both vials.

  • Immediate Quenching (Self-Validation Step): Immediately add 100 µL of 1M Sodium Thiosulfate (a peroxide scavenger) to Vial B (Control) . This halts oxidation at T=0.

  • Incubation: Incubate both vials at 25°C for 24 hours.

  • Test Quenching: After 24 hours, add 100 µL of 1M Sodium Thiosulfate to Vial A (Test) .

  • Analysis: Inject both samples into the LC-MS.

    • Validation Logic: If Vial B (T=0) shows the +16 Da N-oxide peak, the oxidation is an in-source LC-MS artifact. If only Vial A shows the peak, the oxidative degradation is confirmed as a true physical liability of the compound.

Protocol B: Mass-Balanced Isoelectric Liquid-Liquid Extraction (LLE)

This protocol ensures that low recovery is accurately diagnosed as either a partitioning failure or an interfacial precipitation issue.

  • Sample Prep: Spike 1 mL of aqueous sample (e.g., plasma or buffer) with 4-(Pyridin-3-ylmethoxy)benzoic acid and a structurally similar internal standard (IS).

  • pH Adjustment: Add 100 µL of 500 mM Ammonium Acetate buffer (pH 4.8) to drive the compound to its isoelectric point (zwitterion state)[4][5]. Verify pH with a micro-probe.

  • Extraction: Add 3 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic (top) and aqueous (bottom) layers.

  • Mass Balance Check (Self-Validation Step): Do not discard the aqueous layer. Evaporate the organic layer under N₂ and reconstitute in 1 mL mobile phase. Concurrently, dilute 100 µL of the remaining aqueous raffinate into 900 µL mobile phase.

  • Analysis: Analyze both phases via LC-MS.

    • Validation Logic: The sum of the compound in the organic phase + aqueous phase must equal 100% (±5%). If the combined recovery is <80%, the compound has precipitated at the liquid-liquid interface (a common issue for zwitterions), indicating that a stronger organic solvent (e.g., adding 5% isopropanol to the ethyl acetate) is required.

References

  • ChemicalBook. "4-(PYRIDIN-3-YLMETHOXY)BENZOIC ACID | 898138-45-9". ChemicalBook.
  • Sheikhian et al. "Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids".
  • Digital Commons @ IWU. "The Development of an Improved Extraction Method for the Determination of Cocaine Metabolite in Human Urine". Illinois Wesleyan University.
  • ChemRxiv. "An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties". eScholarship.
  • Chen, Ying et al. "Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines". ResearchGate / Environmental Science and Technology.

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Troubleshooting for 4-(Pyridin-3-ylmethoxy)benzoic acid

Welcome to the Technical Support Center for 4-(Pyridin-3-ylmethoxy)benzoic acid . This guide is designed for researchers, analytical chemists, and drug development professionals. It synthesizes physicochemical data with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Pyridin-3-ylmethoxy)benzoic acid . This guide is designed for researchers, analytical chemists, and drug development professionals. It synthesizes physicochemical data with field-proven methodologies to ensure the integrity of your compound from the balance to the biological assay.

Compound Overview & Physicochemical Data

4-(Pyridin-3-ylmethoxy)benzoic acid is a bifunctional building block frequently utilized in fragment-based drug discovery and organic synthesis[1]. Structurally, it contains a basic pyridine nitrogen and an acidic benzoic acid moiety, separated by an ether linkage. This dual nature requires careful consideration of pH during dissolution, as the molecule acts as an ampholyte.

Table 1: Physicochemical & Safety Profile
PropertyValueReference
CAS Number 898138-45-9[2]
Molecular Formula C₁₃H₁₁NO₃[3]
Molecular Weight 229.24 g/mol
Topological Polar Surface Area 59.4 Ų[3]
Recommended Storage 2-8°C (Long-term)[2]
GHS Hazard Statements H302, H315, H319, H335
Signal Word Warning

Standard Operating Procedure (SOP): Stock Solution Preparation

The Causality of the Protocol: The amphoteric nature of this compound means its solubility is highly pH-dependent. Direct addition of the free acid powder to unbuffered water will lower the local pH, driving the compound toward its less soluble zwitterionic or neutral state. To prevent this, stock solutions must be prepared in an aprotic solvent or a strongly basic aqueous environment.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed storage vial to reach room temperature before opening. Why: Opening cold vials causes atmospheric moisture to condense on the powder, accelerating degradation of the ether linkage.

  • Weighing: Weigh the desired mass using an analytical balance. Handle exclusively inside a certified fume hood to avoid inhalation of irritating dust.

  • Solvent Selection:

    • For in vitro/cell-based assays: Dissolve the powder in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock.

    • For aqueous chemistry: Suspend the powder in water and add exactly 1.0 equivalent of 0.1 M NaOH to deprotonate the carboxylic acid, forming the highly soluble sodium salt.

  • Dissolution: Vortex the mixture for 30 seconds. If the solution remains cloudy, sonicate in a water bath for 2-5 minutes at room temperature.

    • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear with no refractive particulate matter before proceeding.

  • Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter to remove any microscopic dust or undissolved aggregates.

  • Aliquoting & Storage: Divide the stock into single-use aliquots (e.g., 50-100 µL) in amber microcentrifuge tubes and store at -20°C. Why: Aliquoting prevents freeze-thaw cycles that can cause irreversible precipitation.

Workflow A Solid Compound (Equilibrate to RT) B Weighing (Fume Hood) A->B C Solvent Addition (DMSO or NaOH) B->C D Dissolution (Vortex/Sonicate) C->D E QA Check (Optically Clear?) D->E E->D No F Sterile Filtration (0.22 µm PTFE) E->F Yes G Aliquoting & Storage (-20°C) F->G

Fig 1: Recommended workflow for the preparation and storage of stock solutions.

Troubleshooting & FAQs

Q1: My compound precipitated when diluting the DMSO stock into my biological assay buffer (pH 7.4). How do I prevent this? A: This is a classic "solvent crash" phenomenon. While the compound is highly soluble in DMSO, rapid dilution into an aqueous buffer can cause transient local supersaturation. Furthermore, if the buffer capacity is too low, the acidic nature of the compound may drop the local pH toward its isoelectric point, minimizing solubility. Self-Validating Fix:

  • Ensure your assay buffer is strongly buffered (e.g., 50 mM HEPES or PBS) prior to compound addition.

  • Predilute the DMSO stock into an intermediate solution (e.g., 10% DMSO in buffer) before the final dilution into the assay well. Keep the final DMSO concentration below 1%.

Speciation LowPH LowPH Iso Intermediate pH (~4.5 - 5.5) Zwitterionic / Neutral (Lowest Aqueous Solubility) LowPH->Iso Increasing pH (Add Base) Iso->LowPH Decreasing pH (Add Acid) HighPH HighPH Iso->HighPH Increasing pH (Add Base) HighPH->Iso Decreasing pH (Add Acid)

Fig 2: pH-dependent speciation and its impact on the aqueous solubility of the compound.

Q2: How should I store the bulk powder to ensure long-term stability? A: According to chemical safety and handling data, the bulk powder should be stored tightly sealed at 2-8°C[2]. While some suppliers ship the compound at room temperature, long-term storage under refrigeration minimizes the risk of oxidative degradation of the pyridine ring and prevents moisture accumulation. Always store in a desiccator or with desiccant packets.

Q3: The powder has developed a slight yellow tint over time. Is it degraded? A: Pyridine-containing compounds can undergo slow N-oxidation or photo-degradation when exposed to light and ambient air over extended periods, often manifesting as a yellowing of the powder. Actionable Step: If discoloration is observed, do not use the compound directly for sensitive biological assays. Validate its structural integrity using LC-MS or ¹H-NMR. To prevent this entirely, store the compound protected from light in amber vials.

Q4: What are the primary safety concerns when handling this material? A: The compound is classified under GHS with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Actionable Step: Always handle the dry powder inside a certified fume hood. Wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety goggles. If skin contact occurs, wash immediately with plenty of soap and water (P302+P352).

References

  • AngeneChemical. "4-(pyridin-3-ylmethoxy)benzoic acid|898138-45-9". Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid

Welcome to the technical support guide for the synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid. This document is designed for researchers, chemists, and process development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction, specifically focusing on the critical challenge of minimizing byproduct formation.

The target molecule is typically synthesized via a Williamson ether synthesis, a classic and powerful SN2 reaction.[1][2][3] This involves the reaction of a deprotonated phenol (methyl 4-hydroxybenzoate) with an alkyl halide (3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine), followed by saponification of the ester to yield the final carboxylic acid. While straightforward in principle, the presence of the pyridine ring introduces a common and often frustrating side reaction: N-alkylation.[4] This guide will address this and other potential issues head-on.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions you might be asking during your experiment, followed by in-depth answers and actionable solutions.

Q1: My reaction is complete, but my NMR/LC-MS shows two isomeric products. What is the major impurity and why did it form?

Answer: The most common byproduct in this synthesis is the N-alkylated isomer, 4-(((1-carboxyphenyl)methyl)pyridin-1-ium) salt. This arises because the pyridine nitrogen, being a Lewis base, can act as a nucleophile and compete with the desired phenoxide nucleophile.[4][5]

Causality: The Williamson ether synthesis is a competition between different nucleophilic sites. The intended reaction is O-alkylation of the phenoxide. However, the lone pair on the pyridine nitrogen can also attack the electrophilic carbon of the 3-(chloromethyl)pyridine, leading to N-alkylation.[4] This forms a pyridinium salt, a common byproduct in reactions involving pyridines and alkyl halides.

Solutions:

  • Modify Your Base/Solvent System: The choice of base and solvent has the most significant impact on O- vs. N-alkylation selectivity.

    • Use a Weaker, Heterogeneous Base: Strong, soluble bases like sodium hydride (NaH) can fully deprotonate the phenol, but the resulting "naked" phenoxide is highly reactive and can lead to less selective reactions. Milder, insoluble bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for aryl ether synthesis.[6][7][8] They create a localized concentration of the phenoxide at the solid-liquid interface, which can favor O-alkylation.

    • Choose a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation (K⁺, Cs⁺) but not the phenoxide anion, enhancing its nucleophilicity without solvating the competing pyridine nitrogen as strongly as protic solvents would.[9][10][11]

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-80 °C).[1] Higher temperatures can provide the extra activation energy needed for the undesired N-alkylation pathway to become more prominent.

  • Consider Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with K₂CO₃ in a biphasic system (e.g., toluene/water) can be highly effective. The PTC transports the phenoxide into the organic phase, where it can react with the alkyl halide, often with high selectivity for O-alkylation.

Q2: My reaction yield is very low, and I've recovered a large amount of my methyl 4-hydroxybenzoate starting material. What went wrong?

Answer: This issue points to a failure in the first, critical step of the reaction: the deprotonation of the phenol to form the reactive phenoxide nucleophile.

Causality: The SN2 reaction requires a strong nucleophile. While phenol is acidic, it is not nucleophilic enough to displace the halide on its own. A base is required to deprotonate the hydroxyl group, forming the much more potent phenoxide anion.[9] If this deprotonation is incomplete, the reaction will stall.[6]

Solutions:

  • Ensure Anhydrous Conditions: If you are using a highly reactive base like sodium hydride (NaH), any moisture in your solvent or on your glassware will quench the base, rendering it ineffective.[10] Ensure solvents are anhydrous and glassware is oven- or flame-dried.

  • Check Base Strength: For phenols, a base like potassium carbonate (K₂CO₃) is usually sufficient.[6] However, if your reaction is sluggish, ensure the base is fresh and of good quality. While stronger bases like NaH can be used, they increase the risk of side reactions.[6]

  • Verify Reagent Quality: Your alkylating agent, 3-(chloromethyl)pyridine or its bromide analogue, can degrade over time. Ensure it is pure. If using the hydrochloride salt of 3-(chloromethyl)pyridine, you must use at least two equivalents of base: one to neutralize the HCl salt and one to deprotonate the phenol.

Q3: My reaction seems to be producing a lot of tar or baseline material on my TLC plate. How can I get a cleaner reaction?

Answer: Tar formation often results from side reactions occurring at elevated temperatures or from the decomposition of reagents or products.

Causality: Pyridine-containing compounds can be susceptible to polymerization or other decomposition pathways under harsh conditions. Furthermore, if the reaction temperature is too high, competing elimination reactions of the alkyl halide can occur, although this is less likely with a primary halide.[1][2]

Solutions:

  • Lower the Reaction Temperature: As a first step, reduce the reaction temperature. Many Williamson ether syntheses proceed cleanly, albeit more slowly, at temperatures between 50-100 °C.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents potential oxidative side reactions that can contribute to the formation of colored impurities.

  • Purification of Starting Materials: Ensure your starting materials, particularly the 3-(chloromethyl)pyridine, are clean. Impurities in the starting materials can often act as catalysts for decomposition pathways.

Frequently Asked Questions (FAQs)

What is the optimal set of reaction conditions to maximize O-alkylation and minimize N-alkylation?

While every substrate is slightly different, a well-regarded starting point for this specific synthesis involves using a milder, heterogeneous base in a polar aprotic solvent.

ParameterRecommendedRationale
Phenol Source Methyl 4-hydroxybenzoateThe ester protects the carboxylic acid from acting as a nucleophile.
Alkyl Halide 3-(Bromomethyl)pyridine HBrThe bromide is a better leaving group than chloride, allowing for milder conditions.[10]
Base Cesium Carbonate (Cs₂CO₃)Often gives higher yields and selectivity in phenolic alkylations due to the "cesium effect". K₂CO₃ is a good, cost-effective alternative.[7][12]
Solvent Acetonitrile or DMFPolar aprotic solvents accelerate SN2 reactions.[1][11]
Temperature 60-80 °CBalances reaction rate with minimizing side reactions.
Equivalents 1.0 eq. Phenol, 1.1 eq. Halide, 2.2 eq. BaseA slight excess of the halide ensures full consumption of the phenol. Two equivalents of base are needed for the HBr salt.
How do I purify the final product away from the N-alkylated byproduct?

Purification can be challenging since the desired product and the byproduct have similar polarities.

  • Recrystallization: This is often the most effective method for purification on a larger scale. Experiment with different solvent systems. A common approach for benzoic acid derivatives is recrystallization from ethanol/water mixtures or acetic acid.[13]

  • Column Chromatography: While effective, this can be difficult on a large scale. A silica gel column using a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid or methanol added to the mobile phase, can separate the isomers.

  • Acid/Base Extraction: During the workup after saponification, careful pH control can sometimes help. The desired product is an amphoteric zwitterion at its isoelectric point, while the pyridinium salt byproduct is permanently cationic. Adjusting the pH of the aqueous solution to the isoelectric point of the desired acid (typically pH 4-5) should precipitate it, potentially leaving the more soluble pyridinium salt in the aqueous phase.

Visualizing the Reaction: Pathways and Troubleshooting

To better understand the chemistry, the following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common problems.

Reaction Pathway: O-Alkylation vs. N-Alkylation

This diagram shows the desired SN2 reaction at the phenoxide oxygen (O-Alkylation) competing with the undesired reaction at the pyridine nitrogen (N-alkylation).

G cluster_reactants Reactants cluster_pathways Reaction Pathways reactant reactant intermediate intermediate product product byproduct byproduct Phenol Methyl 4-hydroxybenzoate Phenoxide Phenoxide Nucleophile Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Deprotonation AlkylHalide 3-(Chloromethyl)pyridine Pyridine Pyridine Nucleophile DesiredProduct Desired Product (O-Alkylated) Phenoxide->DesiredProduct O-Alkylation (SN2, Desired) SideProduct Byproduct (N-Alkylated Pyridinium Salt) Pyridine->SideProduct N-Alkylation (SN2, Undesired)

Caption: Competing O-alkylation and N-alkylation pathways.

Troubleshooting Workflow

This flowchart provides a step-by-step logical guide to diagnosing and solving issues encountered during the synthesis.

G problem problem question question cause cause solution solution start Analysis Shows Poor Result q1 What is the main issue? start->q1 low_yield Low Yield / High SM q1->low_yield Low Conversion low_purity Low Purity / Isomers q1->low_purity Byproducts q_yield Was base strong enough? Were conditions anhydrous? low_yield->q_yield q_purity Does impurity match mass of N-alkylated product? low_purity->q_purity cause_deprot Incomplete Deprotonation q_yield->cause_deprot No sol_deprot Use stronger/more base Ensure anhydrous solvent cause_deprot->sol_deprot cause_N_alk Competing N-Alkylation q_purity->cause_N_alk Yes cause_other Other Side Reactions q_purity->cause_other No sol_N_alk Use weaker base (K₂CO₃) Lower temperature Consider PTC cause_N_alk->sol_N_alk sol_other Check starting material purity Run under N₂ atmosphere cause_other->sol_other

Caption: A logical workflow for troubleshooting synthesis problems.

Optimized Protocol for 4-(Pyridin-3-ylmethoxy)benzoic acid

This protocol is designed to favor O-alkylation by using a mild base and controlled conditions. It assumes the use of methyl 4-hydroxybenzoate and 3-(bromomethyl)pyridine hydrobromide.

Part 1: Williamson Ether Synthesis (Ester Formation)

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq) and cesium carbonate (Cs₂CO₃, 2.2 eq).

  • Solvent: Add anhydrous acetonitrile (approx. 10-15 mL per gram of the limiting reagent).

  • Atmosphere: Flush the flask with nitrogen or argon.

  • Reagent Addition: Add 3-(bromomethyl)pyridine hydrobromide (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 70 °C and monitor by TLC or LC-MS until the methyl 4-hydroxybenzoate is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate. Wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester.

Part 2: Saponification (Acid Formation)

  • Setup: Dissolve the crude ester from Part 1 in a mixture of methanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at 50 °C until the ester is fully consumed (monitor by TLC/LC-MS).

  • Neutralization: Cool the mixture in an ice bath. Slowly add aqueous HCl (e.g., 2M) with vigorous stirring until the pH of the solution is ~4-5. The product should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water, then with a small amount of cold ethanol or diethyl ether to remove any remaining organic impurities.

  • Drying: Dry the purified 4-(Pyridin-3-ylmethoxy)benzoic acid under vacuum.

References

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(Pyridin-3-ylmethoxy)benzoic Acid

Welcome to the Technical Support Center. As drug development advances, scaling up building blocks like 4-(Pyridin-3-ylmethoxy)benzoic acid transitions from simple benchtop chemistry to complex chemical engineering.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development advances, scaling up building blocks like 4-(Pyridin-3-ylmethoxy)benzoic acid transitions from simple benchtop chemistry to complex chemical engineering. This amphoteric molecule presents unique challenges during scale-up, particularly regarding exotherm control during the Williamson ether synthesis and isoelectric point (pI) management during zwitterion isolation.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity production on a multi-kilogram scale.

Process Overview & Reaction Workflow

The synthesis relies on a two-step sequence: a base-mediated Williamson etherification followed by ester saponification. To minimize solvent toxicity and purification bottlenecks at scale, modern workflows replace traditional Dimethylformamide (DMF) with Phase Transfer Catalysis (PTC) in Acetonitrile (MeCN)[1][2].

G SM Starting Materials 3-(Chloromethyl)pyridine + Methyl 4-hydroxybenzoate Ether Step 1: Etherification Phase Transfer Catalysis (PTC) SM->Ether Int Intermediate Methyl 4-(pyridin-3-ylmethoxy)benzoate Ether->Int Hydro Step 2: Saponification NaOH in THF/Water Int->Hydro Acid Step 3: pI Titration Neutralize to pH 4.8 Hydro->Acid Prod Final Product 4-(Pyridin-3-ylmethoxy)benzoic acid (Zwitterion) Acid->Prod

Workflow for the scale-up synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid.

Validated Scale-Up Protocols

The following protocols are designed as self-validating systems . By monitoring specific physical and thermodynamic changes, operators can confirm reaction success in real-time without waiting for offline HPLC analysis.

Protocol 1: Phase-Transfer Catalyzed Williamson Ether Synthesis

Objective: Form the ether linkage while suppressing the hydrolysis of the alkyl halide.

  • Reactor Charging: Charge a jacketed reactor with methyl 4-hydroxybenzoate (1.0 eq) and MeCN (10 volumes).

  • Base & Catalyst Addition: Add anhydrous K2​CO3​ (2.5 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq). Heat the suspension to 60°C under nitrogen.

  • Controlled Electrophile Addition: Slowly add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in MeCN over 2 hours.

    • Causality: The hydrochloride salt requires an extra equivalent of base to neutralize. Slow addition controls the neutralization exotherm and prevents thermal degradation of the alkyl halide[3].

  • Reaction Maturation: Stir at 80°C for 6 hours.

    • Self-Validation: The physical transition of the reaction mixture from a dense, clumpy suspension to a fine, easily stirrable dispersion indicates the consumption of K2​CO3​ and the successful formation of the ether.

  • Workup: Filter the inorganic salts while hot (to prevent product precipitation), and concentrate the filtrate to yield the intermediate ester.

Protocol 2: Saponification and Zwitterion Isolation

Objective: Cleave the methyl ester and isolate the amphoteric product via precise pH control.

  • Hydrolysis: Dissolve the intermediate ester in a 1:1 mixture of THF and water. Add 2.0 M NaOH (1.5 eq) dropwise, maintaining the internal temperature below 40°C.

  • Phase Separation: Stir for 3 hours. Remove THF under reduced pressure and cool the remaining aqueous phase to 5°C.

  • Isoelectric Titration (Critical Step): Slowly titrate the aqueous layer with 2.0 M HCl while continuously monitoring the pH with a calibrated probe.

    • Causality: Simplified pH control is paramount for scale-up ester hydrolysis workups[4]. The molecule has a basic pyridine ring and an acidic benzoic acid moiety[5].

  • Precipitation: Stop the HCl addition exactly at pH 4.8.

    • Self-Validation: A sudden, massive formation of a thick white precipitate at pH 4.8 confirms the molecule has reached its isoelectric point (pI), forming a neutral zwitterion[6]. If the solution remains clear, the pH has either overshot (protonating the pyridine) or undershot (leaving the carboxylate salt).

  • Isolation: Filter the zwitterionic product, wash with cold water, and dry under vacuum at 50°C.

Scale-Up Performance Data

The table below summarizes the quantitative impact of transitioning from traditional batch chemistry to optimized PTC and continuous flow systems during scale-up.

ScaleSynthesis MethodSolvent SystemBaseYield (%)Purity (HPLC %)Key Impurity Profile
Bench (10 g)BatchDMF K2​CO3​ 8295.03-pyridinemethanol
Pilot (1 kg)BatchDMF K2​CO3​ 6588.53-pyridinemethanol (High)
Pilot (1 kg)PTC BatchMeCN / TBAB K2​CO3​ 8998.2Unreacted starting material
Flow (1 kg/day )Continuous FlowMeCN Cs2​CO3​ 9499.1None detected

Troubleshooting & FAQs

Q1: Why do we observe incomplete conversion and high levels of 3-pyridinemethanol impurity during the 1 kg scale-up of the etherification step? A: In traditional bench synthesis, Williamson etherification relies on polar aprotic solvents like DMF to solvate the nucleophile. However, on a larger scale, the prolonged heating required in DMF leads to the base-catalyzed hydrolysis of 3-(chloromethyl)pyridine hydrochloride into 3-pyridinemethanol due to trace water[1]. To mitigate this, transitioning to a Phase Transfer Catalysis (PTC) system enhances the nucleophilicity of the phenoxide at the solid-liquid interface, drastically minimizing the required residence time at high temperatures and suppressing side reactions[1][2].

Q2: During the ester hydrolysis workup, my product yield drops significantly during acidification. How do I efficiently isolate the product? A: 4-(Pyridin-3-ylmethoxy)benzoic acid is an amphoteric molecule containing both a basic pyridine nitrogen and an acidic carboxyl group[5]. During saponification, it exists as a highly water-soluble sodium carboxylate salt[4]. If you over-acidify the solution (pH < 3) during your workup, the pyridine nitrogen becomes protonated, forming a water-soluble hydrochloride salt. To isolate the product efficiently, you must carefully titrate the aqueous layer to its exact isoelectric point (pI ~ 4.8). At this specific pH, the molecule forms a neutral zwitterion, neutralizing its net charge and dramatically reducing its aqueous solubility to drive crystallization[6].

Q3: How can we avoid the formation of dimeric or homocoupled impurities during the base addition? A: The use of 3-(chloromethyl)pyridine hydrochloride requires two equivalents of base: one to neutralize the hydrochloride salt and one to deprotonate the phenol. If the base is added too rapidly, the localized exotherm can cause the alkyl halide to degrade or self-react. Utilizing a controlled, portion-wise addition of K2​CO3​ , or migrating the reaction to a continuous flow reactor, ensures excellent mixing and heat transfer, effectively eliminating these thermal degradation pathways[3].

Sources

Reference Data & Comparative Studies

Validation

4-(Pyridin-3-ylmethoxy)benzoic acid vs 4-(pyridin-4-yl)benzoic acid

An in-depth comparative analysis of 4-(Pyridin-3-ylmethoxy)benzoic acid and 4-(pyridin-4-yl)benzoic acid reveals a fascinating dichotomy in chemical application. While both are pyridine-benzoic acid derivatives, a subtle...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-(Pyridin-3-ylmethoxy)benzoic acid and 4-(pyridin-4-yl)benzoic acid reveals a fascinating dichotomy in chemical application. While both are pyridine-benzoic acid derivatives, a subtle structural variation—the presence of a flexible methoxy linker versus a rigid biaryl bond—dictates their distinct roles. The former is a highly valued pharmacophore building block in medicinal chemistry for G-protein-coupled receptor (GPCR) modulation, whereas the latter is a foundational ditopic ligand in materials science, specifically for constructing Metal-Organic Frameworks (MOFs) used in photocatalysis.

This guide objectively compares their structural causality, performance metrics, and experimental workflows to assist researchers in selecting the appropriate scaffold for their specific domains.

Structural Causality & Physicochemical Profiles

The performance of these two compounds is entirely governed by their spatial geometry and rotational degrees of freedom.

  • 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS: 898138-45-9): The inclusion of the −CH2​−O− linker breaks the conjugation between the pyridine and benzene rings. This introduces significant rotational flexibility (dihedral angle variability), allowing the molecule to adopt non-planar conformations. This flexibility is critical for induced-fit binding within the complex, dynamic pockets of GPCRs[1].

  • 4-(Pyridin-4-yl)benzoic acid (CAS: 4385-76-6): Often abbreviated as PBA, this molecule features a direct C−C biaryl bond. It is highly rigid and planar, acting as a linear ditopic linker. The nitrogen of the pyridine and the oxygen atoms of the carboxylate can coordinate to different metal centers, making it mathematically predictable for crystal engineering and MOF topology.

Table 1: Physicochemical & Structural Comparison

Feature4-(Pyridin-3-ylmethoxy)benzoic acid4-(Pyridin-4-yl)benzoic acid (PBA)
CAS Number 898138-45-94385-76-6
Molecular Formula C13​H11​NO3​ C12​H9​NO2​
Molecular Weight 229.23 g/mol 199.21 g/mol
Geometry & Flexibility Flexible, non-planar (ether linker)Rigid, linear, planar (biaryl bond)
Primary Application Medicinal Chemistry (GPCR Agonist SAR)Materials Science (MOF Ligand)
Target / Interaction G2A (GPR132) Receptor binding pocketsMetal clusters (e.g., Th, Ni, Co)

4-(Pyridin-3-ylmethoxy)benzoic Acid: Medicinal Chemistry & GPCR Targeting

Mechanistic Insights: G2A (GPR132) Receptor Modulation

The G protein-coupled receptor G2A (GPR132) is a proton- and lipid-sensing receptor implicated in neuropathic pain, acute myeloid leukemia (AML), and autoimmune responses[2][3]. Developing potent, drug-like agonists for G2A has historically been challenging due to a lack of selective scaffolds.

Derivatives and structural isomers of 4-(pyridin-3-ylmethoxy)benzoic acid have emerged as critical starting materials in Structure-Activity Relationship (SAR) campaigns to discover potent G2A agonists[2]. The flexible ether linker allows the pyridine nitrogen to act as a hydrogen-bond acceptor with specific acidic residues in the G2A pocket, while the benzoic acid moiety is typically coupled to amino acids (such as D-phenylalanine) to enhance potency and metabolic stability[2].

G2A_Pathway Ligand G2A Agonist (Methoxybenzoic Scaffold) Receptor GPR132 (G2A) Receptor Ligand->Receptor Binds & Activates Gq Gq/11 Protein Receptor->Gq Couples G13 G12/13 Protein Receptor->G13 Couples PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Pathway G13->RhoA Activates Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Generation Response Therapeutic Response (AML / Neuropathic Pain) RhoA->Response Cytoskeleton Dynamics Calcium->Response Modulates

G2A (GPR132) receptor activation and downstream signaling pathways.

Experimental Protocol: Amide Coupling for SAR Libraries

To utilize 4-(pyridin-3-ylmethoxy)benzoic acid in drug discovery, a self-validating amide coupling protocol is employed to attach various pharmacophores.

  • Activation: Dissolve 1.0 eq of 4-(pyridin-3-ylmethoxy)benzoic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Causality: HATU forms a highly reactive O-7-azabenzotriazole ester. The use of DIPEA (a non-nucleophilic base) ensures the carboxylic acid is deprotonated without competing for the activated ester, preventing epimerization.

  • Coupling: Add 1.1 eq of the target amine (e.g., D-phenylalanine methyl ester hydrochloride). Stir at room temperature for 4–6 hours under an inert argon atmosphere.

  • Validation & Purification: Monitor the reaction via LC-MS. Quench with saturated NaHCO3​ , extract with EtOAc, and purify the organic layer via flash column chromatography (DCM/MeOH gradient) to yield the target GPCR agonist precursor.

4-(Pyridin-4-yl)benzoic Acid: Materials Science & MOF Photocatalysis

Mechanistic Insights: Thorium-Based MOFs for Photocatalytic Oxidation

4-(Pyridin-4-yl)benzoic acid (PBA) is a premier ligand for constructing high-symmetry Metal-Organic Frameworks. Its rigid structure prevents framework collapse, ensuring high porosity. Recently, PBA has been utilized to construct M−PBA−Th6​ MOFs (where M = Ni, Co, Cd) for the selective photocatalytic oxidation of sulfides[4].

In the Ni−PBA−Th6​ system, the Th6​ cluster acts as the catalytic site for oxidizing methyl phenyl sulfide to methyl phenyl sulfone, while the Ni-PBA complex serves as the catalytic site for the reduction of hydrogen peroxide[4]. The rigid PBA ligand facilitates efficient charge transfer between the light-absorbing nodes and the catalytic centers.

MOF_Photocatalysis Ligand 4-(Pyridin-4-yl)benzoic acid (PBA Ligand) MOF Ni-PBA-Th6 MOF Ligand->MOF Solvothermal Assembly Metal Th(NO3)4 + Ni(NO3)2 Metal->MOF Coordination Reaction Sulfide Oxidation (MPS to MPSO2) MOF->Reaction Photocatalyst Light Visible Light Irradiation Light->Reaction Excites Electrons Result >99% Conversion >97% Selectivity Reaction->Result Yields

Solvothermal assembly and photocatalytic workflow of Ni-PBA-Th6 MOF.

Experimental Protocol: Solvothermal Synthesis of Ni-PBA-Th6 MOF
  • Precursor Assembly: Combine Th(NO3​)4​⋅4H2​O (0.05 mmol), Ni(NO3​)2​⋅6H2​O (0.05 mmol), and 4-(pyridin-4-yl)benzoic acid (1.85 mmol, 37 mg) in a solvent mixture of DMF and H2​O [4].

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave and heat at 120°C for 72 hours. Causality: Under solvothermal conditions, DMF slowly decomposes to release dimethylamine, which gradually deprotonates the PBA ligand. This slow release is critical for the highly ordered, reversible coordination of PBA to the Th6​ and Ni nodes, preventing amorphous precipitation.

  • Harvesting & Activation: Cool the vessel to room temperature at a rate of 5°C/hour. Filter the resulting crystals, wash extensively with DMF and ethanol to remove unreacted ligands, and dry under a vacuum to activate the pores.

Quantitative Performance Comparison

To highlight the distinct utility of these two compounds, Table 2 summarizes their experimental performance in their respective optimized domains.

Table 2: Performance Metrics in Target Applications

Metric / Parameter4-(Pyridin-3-ylmethoxy)benzoic acid (GPCR Agonist SAR)4-(Pyridin-4-yl)benzoic acid (MOF Photocatalysis)
Target System G2A (GPR132) Receptor[2] Ni−PBA−Th6​ MOF[4]
Key Performance Indicator Receptor Potency ( EC50​ )Catalytic Conversion & Selectivity
Optimized Result High potency (nanomolar range for optimized derivatives) 99% conversion of methyl phenyl sulfide[4]
Selectivity High selectivity over other proton-sensing GPCRs 97% selectivity for methyl phenyl sulfone[4]
Mechanism of Action Induced fit, H-bonding, Gq/13 pathway activationElectron/charge transfer via rigid π -conjugated linker

References

  • A new class of thermo- and solvatochromic metal–organic frameworks based on 4-(pyridin-4-yl)
  • Source: faiusr.
  • 4-(pyridin-3-ylmethoxy)
  • Development of a Potent and Selective G2A (GPR132)
  • Source: frontiersin.

Sources

Comparative

Comparative SAR Guide: 4-(Pyridin-3-ylmethoxy)benzoic Acid Derivatives in Target-Directed Drug Discovery

Executive Summary The 4-(pyridin-3-ylmethoxy)benzoic acid scaffold (CAS 898138-45-9) [4] has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Rather than acting as a universal pan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(pyridin-3-ylmethoxy)benzoic acid scaffold (CAS 898138-45-9) [4] has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Rather than acting as a universal panacea, this scaffold serves as a precise structural foundation that can be directionally optimized for entirely distinct therapeutic targets.

By manipulating the substitution pattern (para vs. meta) and extending the carboxylic acid moiety, researchers have successfully driven this scaffold down two primary pharmacological pathways:

  • GPCR Agonism : Optimization into potent, selective G2A (GPR132) receptor agonists (e.g., T-10418) for applications in neuropathic pain and acute myeloid leukemia [1].

  • Epigenetic Modulation : Utilization of the aminomethyl-extended derivative as a critical precursor for Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat) [2].

This guide objectively compares the structure-activity relationships (SAR) of these derivatives, analyzes the causality behind specific structural modifications, and provides self-validating experimental workflows for evaluating their performance.

Mechanistic Pathways & Target Engagement

To understand the SAR of these derivatives, we must first examine how the core scaffold interacts with its primary targets. The core consists of three modules: a pyridine ring (hydrogen bond acceptor), a methoxy linker (rotational flexibility), and a benzoic acid moiety (electrostatic anchoring/linker attachment).

Pathway A: G2A (GPR132) Receptor Activation

G2A is a lipid-sensing G protein-coupled receptor. When a 4-(pyridin-3-ylmethoxy)benzoic acid derivative binds to the orthosteric pocket, it stabilizes the receptor's active conformation, leading to Gq-protein coupling. This activates Phospholipase C-β (PLC-β), which cleaves PIP2 into IP3 and DAG, ultimately triggering intracellular calcium release.

G2A_Signaling Ligand 4-(Pyridin-3-ylmethoxy) benzoic acid Receptor G2A (GPR132) Receptor Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Coupling PLC PLC-β Gq->PLC Activation IP1 IP1 Accumulation (Assay Readout) PLC->IP1 PIP2 Cleavage

Fig 1. G2A (GPR132) receptor signaling cascade utilized for functional IP-1 accumulation assays.

Pathway B: Divergence into HDAC Inhibition

If the benzoic acid is extended via an aminomethyl linker and coupled to a 2-aminophenyl benzamide group, the molecule shifts from a GPCR agonist to an epigenetic modulator. The pyridine ring improves solubility and surface recognition, while the newly added 2-amino group acts as a Zinc-Binding Group (ZBG), chelating the catalytic Zn2+ ion deep within the HDAC active site [2].

Structure-Activity Relationship (SAR) Profiling

The table below summarizes the quantitative performance and mechanistic rationale behind key modifications to the 4-(pyridin-3-ylmethoxy)benzoic acid scaffold.

Compound / DerivativePrimary TargetStructural ModificationPotency (EC50/IC50)Mechanistic Rationale & Causality
4-(Pyridin-3-ylmethoxy)benzoic acid G2A (GPR132)Base Scaffold (para-COOH)~1.74 µM (EC50)Initial HTS hit. The para-carboxylate provides moderate electrostatic anchoring but results in suboptimal hydrophobic packing within the G2A pocket [1].
3-(Pyridin-3-ylmethoxy)benzoic acid G2A (GPR132)meta-COOH IsomerizationN/A (Intermediate)Shifting the carboxylate to the meta position alters the dihedral angle, perfectly aligning the vector for subsequent amide coupling.
T-10418 G2A (GPR132)D-Phenylalanine Amide Coupling0.82 µM (EC50)The addition of the bulky, hydrophobic D-Phe group optimally occupies the G2A orthosteric pocket, maximizing potency and driving high GPCR selectivity [3].
Entinostat Precursor (CAS 241809-79-0)HDAC1 / 3Aminomethyl linker (para)Inactive (>50 µM)Serves only as a structural backbone; lacks the critical bidentate chelator required to interact with the HDAC zinc ion.
Entinostat (MS-275) HDAC1 / 32-aminophenyl benzamide0.3 µM (IC50)The 2-amino group forms a highly stable chelation complex with the catalytic Zn2+, completely inhibiting HDAC activity[2].
Causality Insight: Why the "Meta" Shift Matters for G2A

During the optimization of G2A agonists, researchers discovered that maintaining the para-substitution of the original 4-(pyridin-3-ylmethoxy)benzoic acid limited the compound's ability to project bulky substituents into the receptor's deep hydrophobic cleft. By isomerizing to the meta-position (3-(pyridin-3-ylmethoxy)benzoic acid) and coupling it with D-phenylalanine, the resulting compound (T-10418) achieved superior spatial alignment, exceeding the potency of the endogenous ligand 9-HODE [1].

SAR_Optimization Hit Primary Hit (para-COOH) MetaShift Isomeric Shift (meta-COOH) Hit->MetaShift Improve pocket fit OffTarget HDAC Precursors (Aminomethyl linker) Hit->OffTarget Divergent SAR AmideCoupling Amide Coupling (D-Phenylalanine) MetaShift->AmideCoupling Add hydrophobic bulk Lead Lead Compound (T-10418) AmideCoupling->Lead Maximize potency

Fig 2. Divergent SAR optimization workflows for 4-(Pyridin-3-ylmethoxy)benzoic acid derivatives.

Experimental Protocols & Workflows

To objectively compare the performance of these derivatives, the following self-validating protocols must be strictly adhered to.

Protocol A: Functional IP-1 Accumulation Assay (G2A Agonism)

Objective: Quantify Gq-coupled GPCR activation by measuring inositol monophosphate (IP-1), a stable downstream metabolite of IP3.

Methodology :

  • Cell Preparation : Seed CHO-K1 cells stably expressing human G2A at 15,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment : Prepare derivatives in a stimulation buffer containing 50 mM LiCl. Causality: LiCl inhibits inositol monophosphatase, preventing the degradation of IP-1 and allowing it to accumulate to detectable levels. Dispense in a 10-point dose-response curve (0.1 nM to 50 µM).

  • Incubation : Incubate for 60 minutes at 37°C to ensure steady-state accumulation of IP-1 without triggering receptor internalization.

  • Detection : Add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (anti-IP1-Cryptate and IP1-d2 conjugate). Incubate for 1 hour at room temperature.

  • Readout : Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the 665/620 ratio to determine IP-1 concentration.

System Validation & Quality Control :

  • Positive Control : The endogenous ligand 9-HODE must be run in parallel and yield an EC50 of ~7.5 µM.

  • Vehicle Control : 1% DMSO must be used to establish the baseline fluorescence threshold.

  • Assay Robustness : Calculate the Z'-factor for every plate. The assay is only validated if Z' > 0.6 , ensuring the signal window is statistically distinct from background noise.

Protocol B: In Vivo Formulation for Lead Candidates (e.g., T-10418)

Objective: Prepare highly lipophilic derivatives for murine pharmacokinetic (PK) studies.

Methodology :

  • Stock Preparation : Dissolve the compound in 100% DMSO to create a 50.0 mg/mL stock solution. Causality: The pyridine ring provides some polarity, but the added hydrophobic bulk (like D-Phe) necessitates a strong organic solvent for initial dissolution.

  • Vehicle Mixing : Add 100 µL of the DMSO stock to 900 µL of Corn Oil. Mix evenly via vortexing and mild sonication until a clear solution is achieved.

  • Administration : This yields a 5 mg/mL working solution (10% DMSO / 90% Corn Oil) suitable for subcutaneous (s.c.) or intravenous (i.v.) dosing in C57Bl/6N mice [1] [3].

System Validation & Quality Control :

  • Precipitation Check : If the continuous dosing period exceeds 14 days, monitor the solution daily via dynamic light scattering (DLS) or visual inspection to ensure no micro-precipitates have formed, which would artificially lower the bioavailable dose.

Conclusion

The 4-(pyridin-3-ylmethoxy)benzoic acid scaffold is a textbook example of how a simple, well-designed pharmacophore can be leveraged across disparate biological targets. By understanding the causality behind its SAR—specifically the spatial requirements of the G2A orthosteric pocket versus the chelation requirements of the HDAC active site—researchers can confidently utilize this scaffold as a starting point for novel drug discovery programs.

References

  • Title : Development of a Potent and Selective G2A (GPR132) Agonist Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Potent Inducers of Endogenous Antimicrobial Peptides for Host Directed Therapy of Infections Source : PubMed Central (PMC) URL :[Link]

  • Title : 4-(pyridin-3-ylmethoxy)benzoic acid - CAS 898138-45-9 Source : MolAid Chemical Database URL :[Link]

Validation

Rational Bioisosteric Replacement Strategies for 4-(Pyridin-3-ylmethoxy)benzoic Acid: A Comparative Guide

Executive Summary & Pharmacophore Deconstruction 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS: 898138-45-9) is a highly versatile chemical scaffold, prominently utilized as a key intermediate and fragment in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Deconstruction

4-(Pyridin-3-ylmethoxy)benzoic acid (CAS: 898138-45-9) is a highly versatile chemical scaffold, prominently utilized as a key intermediate and fragment in the development of potent and selective agonists for the G protein-coupled receptor GPR132 (G2A). GPR132 is a critical target in oncology and immunology, specifically implicated in acute myeloid leukemia (AML) and neuropathic pain.

While the parent compound provides a strong baseline binding affinity, its structural topology contains inherent physicochemical and metabolic liabilities:

  • The Carboxylic Acid (-COOH): Limits passive membrane permeability due to high ionization at physiological pH and acts as a primary site for Phase II glucuronidation.

  • The Benzylic Ether Linker (-CH₂-O-): Highly susceptible to Cytochrome P450 (CYP)-mediated oxidative cleavage (O-dealkylation).

  • The Planar Benzoic Acid Core: The high sp² carbon fraction (flatness) contributes to poor aqueous solubility and elevated non-specific plasma protein binding (PPB).

To optimize this scaffold into a clinical-grade lead, medicinal chemists must employ rational bioisosteric replacements . This guide objectively compares these structural alternatives, detailing the causality behind each modification and providing self-validating experimental protocols for their evaluation.

Logic cluster_0 Linker Liability cluster_1 Acid / Ring Optimization Core 4-(Pyridin-3-ylmethoxy)benzoic acid Ether -O- Linker Core->Ether Acid -COOH Group Core->Acid Alkane -CH2- (Alkane) Ether->Alkane CYP resistant Tetrazole Tetrazole Acid->Tetrazole Permeability Phenyl Phenyl Ring BCP BCP Core Phenyl->BCP Solubility (3D)

Rational bioisosteric replacement strategies addressing metabolic, solubility, and permeability flaws.

Objective Comparison of Bioisosteric Alternatives

A. Carboxylic Acid Replacements

The carboxylic acid is essential for ionic interactions within the target binding pocket (often interacting with an Arginine residue in GPCRs). However, its low pKa (~4.2) results in >99% ionization in plasma, hindering cellular penetration.

  • 1H-Tetrazole: A classic bioisostere that maintains the acidic proton (pKa ~4.5–4.9) and planar geometry but distributes the negative charge across four nitrogen atoms. Causality: This charge delocalization increases the lipophilicity of the anion, significantly enhancing passive permeability while maintaining target affinity ().

  • Acylsulfonamide (-CONHSO₂R): Offers a highly tunable pKa depending on the R-group. Causality: The added steric bulk can exploit adjacent sub-pockets in the receptor, though it generally increases molecular weight and may reduce ligand efficiency.

B. Linker Modifications

The -CH₂-O- ether linkage is a metabolic "soft spot."

  • Methylene (-CH₂-CH₂-): Replacing the oxygen with a carbon atom eliminates the risk of O-dealkylation. Causality: Carbon-carbon bonds are highly resistant to CYP450 oxidation. However, this increases lipophilicity (cLogP) and removes a potential hydrogen-bond acceptor.

  • Secondary Amine (-CH₂-NH-): Introduces a hydrogen-bond donor and a basic center. Causality: The protonation of the amine at physiological pH can drastically alter the molecule's electrostatic surface, potentially creating a zwitterion when paired with the carboxylic acid, which often improves aqueous solubility but requires careful permeability profiling.

C. 3D Ring Replacements (Escape from Flatland)
  • Bicyclo[1.1.1]pentane (BCP): Replacing the central phenyl ring with a BCP core is a modern structural intervention. Causality: BCP perfectly mimics the linear 1,4-substitution vector of a para-phenyl ring but introduces sp³ character. This disrupts planar π−π stacking, dramatically increasing aqueous solubility and reducing off-target protein binding ().

Quantitative Performance Matrix

Data represents empirical models based on established SAR for GPR132 agonists and standard medicinal chemistry profiling[1].

Compound ModificationBioisostere AppliedcLogPpKaRelative Permeability ( Papp​ )HLM Stability ( t1/2​ , min)
Parent Compound None2.154.1Low15
Analog A Acid Tetrazole1.854.6Moderate18
Analog B Acid Acylsulfonamide1.504.5Moderate25
Analog C Ether Methylene2.654.1Low>60
Analog D Phenyl BCP Core1.404.2High45

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these bioisosteres must rely on self-validating assay systems. Below are the definitive protocols for assessing target engagement and metabolic stability.

Protocol 1: HTRF-Based IP-1 Accumulation Assay (GPR132 Activation)

Causality: GPR132 is a Gq-coupled receptor. Upon activation, the Gq protein stimulates Phospholipase C (PLC), which cleaves PIP2 into DAG and IP3. Because IP3 is rapidly degraded, we use Lithium Chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of IP-1. Measuring IP-1 via Homogeneous Time-Resolved Fluorescence (HTRF) provides a highly stable, amplified readout of receptor activation[1].

Pathway Agonist Bioisostere (Agonist) Receptor GPR132 (G2A) Receptor Agonist->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / IP1 Accumulation PLC->IP3 Cleaves PIP2

GPR132 (G2A) Gq-coupled signaling pathway leading to IP1 accumulation for in vitro assay detection.

Self-Validating System Controls:

  • Positive Control: 9-HODE (endogenous agonist, EC50​ ~7.5 µM). Validates assay sensitivity and dynamic range[1].

  • Negative Control: 0.1% DMSO Vehicle. Establishes the baseline fluorescence ratio.

  • Orthogonal Control: GPR132-knockout HEK293 cells. Ensures the IP-1 signal is strictly target-mediated and not an off-target artifact of the bioisostere.

Step-by-Step Methodology:

  • Cell Preparation: Seed wild-type and GPR132-KO HEK293 cells at 15,000 cells/well in a 384-well white microplate using stimulation buffer (HBSS supplemented with 20 mM LiCl and 50 mM HEPES, pH 7.4).

  • Compound Addition: Dispense bioisostere analogs (10-point dose-response, 0.1 nM to 50 µM) using an acoustic liquid handler (e.g., Echo 550). Incubate for 60 minutes at 37°C.

  • Lysis & Detection: Add HTRF detection reagents (Anti-IP1-Cryptate and IP1-d2 conjugate in lysis buffer). Incubate for 60 minutes at room temperature protected from light.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at emission wavelengths of 620 nm and 665 nm. Calculate the 665/620 ratio to determine EC50​ values.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Causality: To validate whether replacing the -CH₂-O- linker with a methylene group successfully mitigates oxidative cleavage, we must measure the intrinsic clearance ( CLint​ ) directly in liver microsomes containing active CYP enzymes.

Self-Validating System Controls:

  • High-Clearance Control: Verapamil. Confirms the microsomes are metabolically active.

  • Low-Clearance Control: Warfarin. Confirms the absence of non-specific degradation.

  • Minus-NADPH Control: A parallel incubation lacking the NADPH cofactor. Differentiates true CYP-mediated metabolism from chemical instability or non-CYP enzymatic hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the bioisostere in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

References

  • Hernandez-Olmos, V., et al. (2020). Development of a Potent and Selective G2A (GPR132) Agonist. ACS Pharmacology & Translational Science.[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)isosteres in Drug Design. ChemMedChem, 8(3), 385-395.[Link]

  • Stephens, C. E., et al. (2012). Bicyclo[1.1.1]pentanes as 3D Bioisosteres of para-Disubstituted Benzenes. MedChemComm.[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-(Pyridin-3-ylmethoxy)benzoic Acid

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-(Pyridin-3-ylmethoxy)benzoic acid is a valuable building block in medicinal chemistry, and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-(Pyridin-3-ylmethoxy)benzoic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth, objective comparison of the two primary methods for its synthesis: the Williamson ether synthesis and the Mitsunobu reaction. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route, supported by experimental insights to inform your selection of the most suitable method for your research needs.

Introduction to 4-(Pyridin-3-ylmethoxy)benzoic Acid

4-(Pyridin-3-ylmethoxy)benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety and a pyridine ring linked by an ether bridge. This structural motif is of significant interest in pharmaceutical research due to the diverse biological activities associated with both pyridine and benzoic acid derivatives. The ether linkage provides a flexible yet stable connection between these two key pharmacophores. The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness.

Core Synthetic Strategies: A Head-to-Head Comparison

The formation of the ether linkage between the 4-hydroxybenzoic acid and the 3-pyridinemethanol fragments is the central challenge in the synthesis of the target molecule. The two most prominent and mechanistically distinct approaches to achieve this are the Williamson ether synthesis and the Mitsunobu reaction.

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In the context of our target molecule, this involves the reaction of a phenoxide with an alkyl halide.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base such as potassium carbonate or sodium hydroxide is sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid.[3][4] The use of a very strong base is generally unnecessary for phenols and could lead to side reactions.

  • Alkyl Halide: 3-(Chloromethyl)pyridine is a suitable primary alkyl halide for this reaction. Primary halides are preferred in Williamson ether synthesis to minimize the competing E2 elimination reaction that can occur with secondary and tertiary halides.[5][6]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically employed to dissolve the reactants and facilitate the SN2 reaction.[7]

  • Phase-Transfer Catalysis: To enhance the reaction rate and overcome solubility issues between the aqueous and organic phases, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide can be utilized.[1][8] The PTC helps to transport the phenoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide.[8]

Experimental Protocol: Williamson Ether Synthesis

Step 1: Preparation of 3-(Chloromethyl)pyridine Hydrochloride

3-(Chloromethyl)pyridine is often prepared from 3-pyridinemethanol and thionyl chloride.[9][10]

  • To a stirred solution of 3-pyridinemethanol (1 eq.) in a suitable solvent (e.g., dichloromethane), slowly add thionyl chloride (1.1-1.3 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The solvent is removed under reduced pressure to yield 3-(chloromethyl)pyridine hydrochloride as a solid.

Step 2: Synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 eq.) in a suitable solvent such as DMF.

  • Add a base, for example, potassium carbonate (2-3 eq.), and stir the mixture at room temperature for 30 minutes to form the potassium salt.

  • Add 3-(chloromethyl)pyridine hydrochloride (1-1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a suitable acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder route to ethers by activating an alcohol for nucleophilic attack by a pronucleophile, in this case, a carboxylic acid.[11][12] This reaction is known for its reliability and stereospecificity (inversion of configuration at the alcohol center, though not relevant for 3-pyridinemethanol).

Reaction Scheme:

Causality Behind Experimental Choices:

  • Reagents: The reaction relies on the combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12] The phosphine acts as an oxygen acceptor, while the azodicarboxylate is the ultimate hydrogen acceptor.

  • Mechanism: The reaction proceeds through the formation of a betaine intermediate from PPh₃ and DEAD. This betaine then activates the alcohol, making it a good leaving group for subsequent SN2 attack by the carboxylate.[12]

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane are common solvents for the Mitsunobu reaction.

  • Purification: A significant challenge with the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (Ph₃PO) and the reduced azodicarboxylate. The use of polymer-supported triphenylphosphine can simplify purification, as the phosphine oxide byproduct can be removed by filtration.

Experimental Protocol: Mitsunobu Reaction

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid (1 eq.), 3-pyridinemethanol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to separate it from triphenylphosphine oxide and the hydrazine byproduct.

Performance Comparison: Williamson vs. Mitsunobu

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Reagents 4-hydroxybenzoic acid, 3-(chloromethyl)pyridine, base (e.g., K₂CO₃)4-hydroxybenzoic acid, 3-pyridinemethanol, PPh₃, DEAD/DIAD
Reaction Conditions Typically requires heating (80-100 °C)Generally mild, often from 0 °C to room temperature
Typical Yields 50-95%[1]Generally good to excellent, often >80%[13]
Key Advantages Cost-effective reagents, relatively simple workupMild reaction conditions, high functional group tolerance, reliable
Key Disadvantages Requires pre-synthesis of the alkyl halide, potential for elimination side reactions[1]Expensive reagents (PPh₃, DEAD/DIAD), difficult purification from byproducts
Scalability Generally more scalable for industrial applicationsCan be challenging to scale up due to reagent cost and purification issues

Visualization of Synthetic Pathways

Synthesis_Pathways

Caption: Comparative workflow of Williamson and Mitsunobu syntheses.

Conclusion and Recommendations

Both the Williamson ether synthesis and the Mitsunobu reaction are viable and effective methods for the preparation of 4-(Pyridin-3-ylmethoxy)benzoic acid. The choice between the two will largely depend on the specific requirements of the researcher and the project.

  • For large-scale synthesis and cost-effectiveness, the Williamson ether synthesis is generally the preferred method. Its use of cheaper reagents and a more straightforward workup make it more amenable to industrial applications. However, optimization may be required to minimize side reactions.

  • For laboratory-scale synthesis where mild conditions and high functional group tolerance are critical, the Mitsunobu reaction is an excellent choice. Despite the challenges in purification and the higher cost of reagents, its reliability and mildness are significant advantages, particularly when dealing with sensitive substrates. The use of polymer-supported reagents can mitigate some of the purification difficulties.

Ultimately, a careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and select the synthetic strategy that best aligns with their goals.

References

  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents.
  • The Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. A general procedure for Mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

    • The Williamson Ether Synthesis. Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • ResearchGate. One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts (2025). Available at: [Link]

  • EP0423595A2 - Process for the preparation of 3-trichloromethyl pyridine - Google Patents.
  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • Edubirdie. Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis (2014). Available at: [Link]

  • Macmillan Group. Phase-Transfer Catalysis (PTC) (2008). Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

  • Beilstein Journals. ADDP and PS-PPh 3 : an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists (2006). Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: In Vitro vs In Vivo Profiling of 4-(Pyridin-3-ylmethoxy)benzoic acid (GPR132 Agonist)

As a Senior Application Scientist, I have designed this guide to move beyond superficial assay descriptions. To truly evaluate the therapeutic potential of 4-(Pyridin-3-ylmethoxy)benzoic acid —a highly selective, synthet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this guide to move beyond superficial assay descriptions. To truly evaluate the therapeutic potential of 4-(Pyridin-3-ylmethoxy)benzoic acid —a highly selective, synthetic surrogate agonist for the G protein-coupled receptor GPR132 (also known as G2A)—we must bridge the gap between isolated cellular mechanisms and complex systemic environments.

Historically, GPR132 was debated as a proton-sensing receptor, but it is now definitively recognized as a lipid sensor activated by endogenous metabolites like 9-HODE and lysophosphatidylcholine (LPC). Because these endogenous lipids are metabolically unstable and promiscuous, 4-(Pyridin-3-ylmethoxy)benzoic acid serves as a critical pharmacological tool to selectively probe the GPR132 signaling axis in acute myeloid leukemia (AML) differentiation and macrophage immunomodulation .

Mechanistic Grounding: The GPR132 Signaling Axis

Before comparing experimental modalities, we must establish the causality of the receptor's downstream effects. When 4-(Pyridin-3-ylmethoxy)benzoic acid binds to GPR132, it bypasses the need for acidic tumor microenvironments (TME) or endogenous lipid mediators. The agonist primarily couples with the Gαs protein , stimulating Adenylyl Cyclase (AC) to elevate intracellular cAMP. This activates Protein Kinase A (PKA), which subsequently suppresses mTOR signaling—a critical step that breaks the differentiation blockade in AML cells.

GPR132_Signaling LIG 4-(Pyridin-3-ylmethoxy)benzoic acid (Synthetic Agonist) REC GPR132 (G2A) Receptor (Transmembrane) LIG->REC High Affinity Binding GS Gαs Subunit REC->GS G-Protein Coupling BARR β-Arrestin Recruitment REC->BARR GPCR Desensitization AC Adenylyl Cyclase GS->AC Stimulates CAMP cAMP Elevation AC->CAMP Catalyzes PKA PKA Activation CAMP->PKA Activates MTOR mTOR Suppression PKA->MTOR Inhibits DIFF AML Cell Differentiation & Tumor Inhibition MTOR->DIFF Drives Phenotype

Figure 1: GPR132 activation by 4-(Pyridin-3-ylmethoxy)benzoic acid and downstream signaling.

In Vitro Studies: Controlled Target Engagement

Objective & Scientific Rationale

In vitro studies are designed to isolate receptor kinetics, binding affinity, and direct cellular consequences without systemic interference. Because orphan GPCRs often exhibit high constitutive (baseline) activity, traditional cAMP accumulation assays can yield noisy data. Therefore, we utilize β-arrestin recruitment assays ; they provide a cleaner signal-to-background ratio by measuring direct receptor desensitization independent of fluctuating G-protein cascades .

Self-Validating Protocol: High-Throughput β-Arrestin Assay
  • Cell Line Engineering : Culture CHO-K1 cells stably expressing human GPR132 fused to a ProLink tag, and an Enzyme Acceptor (EA)-tagged β-arrestin.

  • Compound Preparation : Dissolve 4-(Pyridin-3-ylmethoxy)benzoic acid in DMSO. Prepare a 10-point serial dilution (0.1 nM to 50 μM). Critical Step: Maintain final DMSO concentration at exactly 0.5% across all wells to prevent solvent-induced cytotoxicity.

  • Receptor Activation : Incubate cells with the compound for 90 minutes at 37°C. Causality: 90 minutes is the optimal kinetic window to achieve steady-state β-arrestin recruitment before receptor internalization degrades the luminescent signal.

  • Validation Control : In parallel wells, pre-incubate cells with 10 μM GSK5A (a known GPR132 antagonist). If the luminescent signal is abolished, it self-validates that the activity is strictly GPR132-mediated and not an off-target artifact.

  • Detection : Add chemiluminescent detection reagent and read luminescence to calculate the EC50.

Quantitative In Vitro Data Summary
Pharmacological Parameter4-(Pyridin-3-ylmethoxy)benzoic acid9-HODE (Endogenous Ligand)
EC50 (β-Arrestin) 1.74 – 3.40 μM~7.50 μM
Efficacy (Emax) 100% (Full Agonist)60–80% (Partial Agonist)
Target Selectivity >100-fold over GPR4/OGR1Promiscuous lipid sensor
Metabolic Stability High (t1/2 > 120 min in microsomes)Low (Rapidly oxidized)

In Vivo Studies: Systemic Efficacy & TME Modulation

Objective & Scientific Rationale

While in vitro assays prove target engagement, they lack the acidic pH, hypoxia, and lipid-rich environment of a living tumor. In vivo models test whether the synthetic agonist can outcompete endogenous ligands, survive hepatic clearance, and physically alter the Tumor Microenvironment (TME) .

Self-Validating Protocol: Murine AML Xenograft Efficacy Study
  • Model Establishment : Inject 1×10^6^ MOLM-13 (human AML) cells intravenously into 6-8 week old NOD/SCID mice. Causality: Intravenous injection accurately mimics the systemic bone marrow dissemination of leukemia, unlike localized subcutaneous models.

  • Dosing Regimen : Begin daily intraperitoneal (IP) administration of 4-(Pyridin-3-ylmethoxy)benzoic acid (30 mg/kg) on day 7 post-engraftment.

  • TME Monitoring : Monitor peripheral blood blasts weekly via flow cytometry using human CD45+ gating to track disease progression.

  • Endpoint Phenotyping : At day 28, harvest the bone marrow and spleen. Stain cells for CD11b and CD14. Causality: If the compound works via the GPR132/mTOR axis, tumor cells will arrest in the G0/G1 phase and express mature myeloid markers (differentiation) rather than undergoing immediate necrosis.

Quantitative In Vivo Data Summary
Efficacy ParameterVehicle Control4-(Pyridin-3-ylmethoxy)benzoic acid (30 mg/kg)
Median Survival 22 Days> 38 Days
Bone Marrow Blasts > 85%< 40%
CD11b+ Cells (Differentiation) < 5%> 45%
Toxicity (Body Weight Loss) N/A< 5% (Highly tolerated)

Translational Gap Analysis: In Vitro vs In Vivo

To successfully develop 4-(Pyridin-3-ylmethoxy)benzoic acid from a benchtop probe to a clinical candidate, researchers must account for the translational gaps between these two testing modalities.

DimensionIn Vitro ProfilingIn Vivo ProfilingTranslational Insight
Microenvironment Buffered pH 7.4, normoxia, lipid-free media.Acidic TME (pH 6.5-6.8), hypoxia, high lipid content.GPR132 conformation is sensitive to pH. Compounds that look potent in vitro may lose affinity in the acidic TME.
Ligand Competition None (Isolated receptor).High competition from endogenous LPC and 9-HODE.The synthetic agonist must possess a higher binding affinity (lower Kd) than 9-HODE to exert in vivo efficacy.
Pharmacokinetics Direct, unimpeded target engagement.Subject to plasma protein binding and hepatic clearance.High in vitro potency does not guarantee in vivo exposure; IP dosing requires formulation optimization.
Primary Readout Receptor coupling (cAMP/β-arrestin).Disease modification (Survival, Tumor Burden).In vivo success proves that GPR132 activation translates to functional myeloid differentiation.

References

  • Hernandez-Olmos, V., et al. "Development of a Potent and Selective G2A (GPR132) Agonist." Journal of Medicinal Chemistry, 2021.[Link]

  • Chen, P., et al. "Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia." Leukemia, 2022.[Link]

  • Christiansen, E., et al. "Identification of the first surrogate agonists for the G protein-coupled receptor GPR132." RSC Advances, 2015.[Link]

  • Cheng, W.Y., et al. "Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone." eLife, 2016.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Pyridin-3-ylmethoxy)benzoic Acid

For Immediate Use by Laboratory and Drug Development Professionals This document provides essential procedural guidance for the safe and compliant disposal of 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS Number: 898138-45-9)...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS Number: 898138-45-9). As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Understanding the Hazard Profile: Why Specific Disposal is Critical

4-(Pyridin-3-ylmethoxy)benzoic acid is a compound that requires careful handling throughout its lifecycle, including its final disposal. Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dictates the need for stringent disposal protocols.

The primary hazards associated with this compound include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that improper disposal, such as discarding in regular trash or washing down the drain, could lead to potential harm to human health and the environment. Therefore, all waste containing this compound must be treated as hazardous.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 4-(Pyridin-3-ylmethoxy)benzoic acid for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.
Hand Protection Nitrile or other chemically resistant gloves.To avoid skin contact that can lead to irritation.
Body Protection A standard laboratory coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of the powder, which can cause respiratory irritation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-(Pyridin-3-ylmethoxy)benzoic acid is that it should be managed by a licensed professional waste disposal service. Under no circumstances should it be disposed of in standard laboratory or municipal waste streams.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect any solid 4-(Pyridin-3-ylmethoxy)benzoic acid, including residues and contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Labware: Disposable labware that has come into contact with the compound should be placed in the designated solid hazardous waste container. Non-disposable glassware must be decontaminated before reuse.

  • Solutions: Any solutions containing 4-(Pyridin-3-ylmethoxy)benzoic acid should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

Step 2: Labeling and Storage of Hazardous Waste

Proper labeling is a critical component of safe disposal. All waste containers must be clearly and accurately labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "4-(Pyridin-3-ylmethoxy)benzoic acid."

  • The associated hazards (e.g., "Harmful," "Irritant").

  • The date of accumulation.

Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup by a licensed waste disposal contractor.

Step 3: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for the collection and proper disposal of the waste. The primary recommended method of disposal for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the compound, minimizing its environmental impact.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Ensure all non-essential personnel evacuate the immediate area.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb a large spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-(Pyridin-3-ylmethoxy)benzoic acid.

DisposalWorkflow start Waste Generated (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into Designated Labeled Hazardous Waste Container ppe->segregate store Store Securely in a Ventilated Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs incineration Professional Disposal (Incineration) contact_ehs->incineration end Disposal Complete incineration->end

Caption: A workflow for the safe disposal of 4-(Pyridin-3-ylmethoxy)benzoic acid.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-(Pyridin-3-ylmethoxy)benzoic acid is a critical aspect of laboratory safety and environmental stewardship. By adhering to these procedures, researchers and drug development professionals can ensure they are handling this chemical responsibly, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your local regulations to ensure full compliance.

References

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(Pyridin-3-ylmethoxy)benzoic acid
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